Fmoc-Cys(Mtt)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718496 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269067-38-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-Cys(Mtt)-OH: Properties, Protocols, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of N-α-Fmoc-S-(4-methyltrityl)-L-cysteine (Fmoc-Cys(Mtt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). This document is intended to serve as a core resource for researchers and professionals involved in peptide chemistry and drug development, offering detailed methodologies and a clear presentation of key data.
Core Chemical Properties
This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by an acid-labile 4-methyltrityl (Mtt) group.[1] This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of either the N-terminus for chain elongation or the thiol group for specific modifications, such as disulfide bond formation.[2] The compound typically appears as a white to light yellow crystalline powder.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 269067-38-1 | [3] |
| Molecular Formula | C₃₈H₃₃NO₄S | [4] |
| Molecular Weight | 599.74 g/mol | [4] |
| Appearance | White to light yellow solid | [3] |
| Predicted Boiling Point | 772.7 ± 60.0 °C | [3][5] |
| Predicted Density | 1.256 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 3.40 ± 0.10 | [3][5] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Key Applications in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The strategic use of the Mtt protecting group offers significant advantages, particularly in the synthesis of complex peptides containing multiple disulfide bonds.
The Mtt group is highly sensitive to acid and can be selectively cleaved under very mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). This allows for the deprotection of the cysteine thiol group while other acid-labile protecting groups, such as tert-butyl (tBu) on other residues, remain intact. This orthogonality is crucial for directing the formation of specific disulfide bridges in a controlled manner.[6]
Experimental Protocols
Incorporation of this compound in SPPS
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang resin)
-
Fmoc-protected amino acids
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times), IPA (3 times), and finally DMF (5 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HOBt or Oxyma (3 eq.), in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times), IPA (3 times), and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Selective Deprotection of the Mtt Group on-Resin
This protocol describes the selective removal of the Mtt group from the cysteine side chain while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing Cys(Mtt)
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Washing solvents: DCM, DMF
-
Neutralization solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Mtt Deprotection: Treat the resin with the deprotection solution (1-2% TFA, 2-5% TIS in DCM) for 2 minutes. Repeat this treatment multiple times (typically 5-10 times) until the deprotection is complete. The progress can be monitored by observing the yellow color of the trityl cation in the filtrate.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved Mtt groups and residual acid.
-
Neutralization: Wash the resin with 10% DIPEA in DMF to neutralize any remaining acid.
-
Final Washing: Wash the resin with DMF and then DCM. The resin-bound peptide with a free cysteine thiol is now ready for subsequent modification, such as disulfide bond formation.
Orthogonal Disulfide Bond Formation Workflow
The following diagram illustrates a typical workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy involving this compound and another cysteine derivative, such as Fmoc-Cys(Acm)-OH (where Acm is the acetamidomethyl protecting group).
Caption: Workflow for orthogonal disulfide bond formation.
Analytical Characterization
The purity and identity of this compound and the resulting peptides are typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the chemical purity of the amino acid derivative and the final peptide.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and the synthesized peptide, verifying the correct incorporation of the amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of this compound.
This guide provides a foundational understanding of this compound for its effective application in peptide synthesis. For specific applications and troubleshooting, further consultation of specialized literature is recommended.
References
- 1. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 2. CAS 269067-38-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 269067-38-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Cys(Mtt)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Cys(Mtt)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(4-methyltrityl)-L-cysteine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its strategic use enables the controlled and selective formation of disulfide bonds, a key structural feature in a vast array of biologically active peptides and proteins. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of complex peptides.
Core Properties of this compound
The utility of this compound in peptide synthesis is underscored by its distinct chemical characteristics. The quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃₈H₃₃NO₄S | [1][2][3][4][5][6][7] |
| Molecular Weight | 599.74 g/mol | [1][2][3][4][6] |
| Exact Mass | 599.21302971 Da | [2][4] |
| CAS Number | 269067-38-1 | [1][3][4][8] |
| Appearance | White to off-white powder | [6] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][3] |
Strategic Applications in Peptide Chemistry
This compound is primarily utilized in Fmoc-based SPPS for the synthesis of peptides requiring selective manipulation of cysteine residues. The S-4-methyltrityl (Mtt) protecting group is strategically employed due to its acid lability, which is significantly greater than that of other common cysteine protecting groups like trityl (Trt).[8] This property allows for the orthogonal deprotection of the Mtt group while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[8]
This selective deprotection is instrumental in:
-
On-resin disulfide bond formation: The ability to expose a specific cysteine thiol group on the resin allows for directed disulfide bridge formation, which is crucial for synthesizing cyclic peptides with defined structures.[3][9]
-
Synthesis of peptides with multiple disulfide bonds: In conjunction with other orthogonally protected cysteine derivatives, this compound facilitates the regioselective formation of multiple disulfide linkages within a single peptide chain.
-
Site-specific conjugation: The deprotected thiol group can serve as a handle for the site-specific attachment of various moieties, including fluorescent labels, cytotoxic drugs in antibody-drug conjugates (ADCs), or polymers for biomaterial development.[2]
Experimental Protocols
Selective On-Resin Deprotection of the Mtt Group
This protocol details the procedure for the selective removal of the S-Mtt protecting group from a cysteine residue in a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing a Cys(Mtt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
N,N-Dimethylformamide (DMF)
-
1% Diisopropylethylamine (DIEA) in DMF (v/v)
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Prepare the deprotection solution: 1-2% TFA and 5% TIS in DCM (v/v/v). A low concentration of TFA is critical for selective deprotection.[9]
-
Drain the DCM from the swollen resin.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin at room temperature for 30 minutes. A faint yellow-orange color in the solution indicates the release of the Mtt cation.
-
Filter the resin and wash thoroughly with DCM (3 x).
-
To ensure complete removal of the Mtt group, the deprotection step (steps 4-6) can be repeated.
-
Wash the resin with DMF (3 x).
-
Neutralize the resin by washing with 1% DIEA in DMF (2 x).
-
Wash the resin again with DMF (3 x) and DCM (3 x). The resin is now ready for subsequent reactions, such as on-resin cyclization or conjugation.
Visualizing the Workflow: Selective Deprotection and Cyclization
The following diagram illustrates the logical workflow for the synthesis of a cyclic peptide utilizing this compound.
This diagram outlines the key stages, from the initial solid-phase synthesis to the final purified cyclic peptide, highlighting the critical step of selective Mtt group deprotection that enables on-resin cyclization.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. cem.de [cem.de]
- 4. FMOC-D-CYS(MTT)-OH [myskinrecipes.com]
- 5. biotage.com [biotage.com]
- 6. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
A Technical Guide to Fmoc-Cys(Mtt)-OH in Peptide Synthesis for Drug Discovery
CAS Number: 269067-38-1
This technical guide provides an in-depth overview of N-α-Fmoc-S-(4-methyltrityl)-L-cysteine, commonly known as Fmoc-Cys(Mtt)-OH. This specialized amino acid derivative is a critical component in solid-phase peptide synthesis (SPPS), particularly for the development of complex peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and a discussion of its strategic applications.
Introduction: The Role of Cysteine Protection in Peptide Synthesis
Cysteine residues are of paramount importance for the structural and functional integrity of many peptides and proteins, primarily through the formation of disulfide bridges. The thiol group (-SH) of cysteine is highly reactive and susceptible to oxidation and other side reactions during the iterative process of peptide synthesis. Therefore, effective protection of this functional group is crucial for a successful synthesis.
This compound is a derivative of cysteine where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the thiol side-chain is protected by the acid-labile 4-methyltrityl (Mtt) group. The Mtt group provides a key advantage in its orthogonality to the Fmoc group and other side-chain protecting groups, allowing for selective deprotection and on-resin modification, which is essential for the synthesis of cyclic peptides and other complex structures.
Physicochemical Properties and Comparative Data
The selection of a suitable protecting group for the cysteine thiol is a critical strategic decision in peptide synthesis. The choice impacts coupling efficiency, the extent of racemization, and the possibilities for orthogonal deprotection.
| Property | This compound |
| CAS Number | 269067-38-1 |
| Molecular Formula | C₃₈H₃₃NO₄S |
| Molecular Weight | 599.75 g/mol |
| Appearance | White to off-white powder |
| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Thiol Protecting Group | Mtt (4-methyltrityl) |
| Deprotection Condition | Mildly acidic (e.g., 1-2% TFA in DCM)[1] |
Table 1: Physicochemical Properties of this compound.
Comparative Analysis of Cysteine Protecting Groups
While specific quantitative data for the racemization of this compound is not extensively published, its performance can be inferred from data on structurally similar protecting groups like Trityl (Trt) and other commonly used groups. Cysteine derivatives are known to be susceptible to racemization during coupling, especially when using phosphonium or uronium-based coupling reagents with a strong base.
| Protecting Group | Common Deprotection Conditions | Racemization (DIPCDI/Oxyma) | Key Features |
| Trityl (Trt) | Standard TFA cleavage cocktail | 3.3% | Cost-effective for routine synthesis; cleaved during final deprotection.[2] |
| Acetamidomethyl (Acm) | Iodine, Hg(OAc)₂, AgOTf | Lower than Trt | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation.[3][4] |
| tert-Butyl (tBu) | Strong acids (e.g., TMSBr/TFA) | Not widely reported | Stable to TFA and iodine oxidation, useful for orthogonal strategies.[5] |
| Tetrahydropyranyl (Thp) | Standard TFA cleavage cocktail | 0.74% | Reduces racemization compared to Trt; stable to 1% TFA in DCM.[2] |
| 4-Methyltrityl (Mtt) | 1-2% TFA in DCM, HFIP | Expected to be similar to Trt | More acid-labile than Trt, allowing for selective on-resin deprotection in the presence of tBu and other acid-labile groups.[6] |
Table 2: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS.
Experimental Protocols
The successful incorporation and selective deprotection of this compound require carefully optimized protocols to ensure high yields and purity of the final peptide.
Protocol for Coupling of this compound in SPPS
This protocol outlines the manual coupling of this compound. Due to the steric hindrance of the Mtt group, potent coupling reagents and optimized conditions are recommended.
Materials and Reagents:
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang) with N-terminal Fmoc deprotected
-
Coupling Reagent: HCTU, HATU, or DIC
-
Additive: HOBt or Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HCTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 2-5 minutes. To minimize racemization, it is advisable to use a weaker base like 2,4,6-collidine and avoid prolonged pre-activation times.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Protocol for Selective On-Resin Deprotection of the Mtt Group
The key advantage of the Mtt group is its lability to very mild acidic conditions, which allows for its removal without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.
Materials and Reagents:
-
Peptidyl-resin containing Cys(Mtt)
-
Cleavage Cocktail: 1-2% Trifluoroacetic acid (TFA) in DCM
-
Scavenger: 2-5% Triisopropylsilane (TIS)
-
Neutralization Solution: 5% DIPEA in DMF
-
Solvents: DCM, DMF
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM (5x) and allow it to swell.
-
Mtt Cleavage: Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM. The reaction is typically performed by flowing the solution through the resin or by repeated treatments of 2-3 minutes each for a total of 10-30 minutes. The progress of the deprotection can be monitored by the appearance of a yellow-orange color due to the released Mtt cation.
-
Washing: Wash the resin thoroughly with DCM (5x) to remove the cleavage cocktail and the Mtt cation.
-
Neutralization: Wash the resin with 5% DIPEA in DMF (2x) to neutralize any residual acid.
-
Final Washing: Wash the resin with DMF (5x) and DCM (5x). The resin now has a free thiol group ready for on-resin modification, such as cyclization or conjugation.
Visualization of Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Orthogonal Deprotection and On-Resin Cyclization
Caption: Strategy for on-resin synthesis of a bicyclic peptide using orthogonal protection.
Application in Targeting Cellular Signaling
Peptides synthesized using this compound are instrumental in drug discovery for modulating cellular signaling pathways. For instance, a cyclic peptide can be designed to inhibit a specific protein kinase, thereby blocking a signaling cascade implicated in a disease like cancer.
Caption: Inhibition of a generic signaling pathway by a custom-synthesized peptide.
Conclusion
This compound is an invaluable reagent for the synthesis of complex, cysteine-containing peptides. Its key feature, the acid-labile Mtt protecting group, provides the orthogonality required for the regioselective formation of disulfide bonds, a critical step in the development of cyclic peptide therapeutics and other sophisticated biomolecules. While challenges such as racemization need to be carefully managed through the optimization of coupling conditions, the strategic advantages offered by this compound make it an essential tool for advancing drug discovery and development. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary information for the effective utilization of this versatile building block.
References
- 1. peptide.com [peptide.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Origin of Fmoc-Cys(Mtt)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and origin of N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methyltrityl)-L-cysteine, commonly known as Fmoc-Cys(Mtt)-OH. This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues where selective, mild deprotection of the thiol group is required. This document details the origin of the Mtt protecting group, the synthetic pathway for this compound, experimental protocols, and key physicochemical data.
Introduction: The Role of Cysteine Protection in Peptide Synthesis
Cysteine, with its reactive thiol (-SH) side chain, plays a pivotal role in the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. During solid-phase peptide synthesis (SPPS), this thiol group must be protected to prevent unwanted side reactions, such as oxidation and alkylation. The choice of the thiol-protecting group is a critical strategic decision, dictating the conditions under which it can be selectively removed to allow for disulfide bond formation or other modifications.
The 4-methyltrityl (Mtt) group is an acid-labile protecting group that offers a key advantage in orthogonal protection strategies. Its high sensitivity to mild acidic conditions allows for its removal while other, more robust acid-labile groups (e.g., tert-butyl, trityl) and the peptide-resin linkage remain intact. This selectivity is invaluable for the synthesis of complex peptides with multiple disulfide bonds or for on-resin side-chain modifications.
Origin and Development
The 4-methyltrityl (Mtt) group was developed as a more acid-labile alternative to the commonly used trityl (Trt) group. The addition of a methyl group to one of the phenyl rings increases the stability of the resulting carbocation upon cleavage, thus facilitating its removal under milder acidic conditions. The synthesis of this compound was described by Barlos and colleagues in 1996, providing peptide chemists with a valuable tool for advanced SPPS strategies.[1]
Physicochemical and Quantitative Data
The properties of this compound are summarized in the table below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | References |
| CAS Number | 269067-38-1 | |
| Molecular Formula | C₃₈H₃₃NO₄S | |
| Molecular Weight | 599.74 g/mol | |
| Appearance | White to off-white or pale yellow powder/crystalline solid | |
| Melting Point | 117 - 130 °C | |
| Optical Rotation ([α]D²⁰) | +12° to +18° (c=1 in a specified solvent) | |
| Purity (HPLC) | ≥98% | |
| Solubility | Soluble in DMF, DCM, THF |
Synthesis of this compound
The synthesis of this compound is a two-step process, starting from L-cysteine. The first step involves the protection of the thiol group with the 4-methyltrityl group, followed by the protection of the α-amino group with the Fmoc group.
Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound, based on the established literature.
Step 1: Synthesis of S-(4-Methyltrityl)-L-cysteine
-
Materials:
-
L-cysteine hydrochloride monohydrate
-
4-Methyltrityl chloride (Mtt-Cl)
-
Triethylamine (TEA) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in DMF in a reaction vessel equipped with a magnetic stirrer.
-
Add triethylamine to the solution to neutralize the hydrochloride and deprotonate the thiol group.
-
Slowly add a solution of 4-methyltrityl chloride in DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Precipitate the product by adding diethyl ether and collect the solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield S-(4-Methyltrityl)-L-cysteine.
-
Step 2: Synthesis of this compound
-
Materials:
-
S-(4-Methyltrityl)-L-cysteine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Citric acid solution
-
Brine
-
-
Procedure:
-
Suspend S-(4-Methyltrityl)-L-cysteine in a mixture of acetone and water.
-
Add sodium bicarbonate to the suspension to dissolve the amino acid and create a basic environment.
-
Add a solution of Fmoc-OSu in acetone to the reaction mixture.
-
Stir the reaction at room temperature for several hours, maintaining a slightly basic pH (monitor by TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent to remove impurities.
-
Acidify the aqueous layer with a citric acid solution to a pH of approximately 3-4 to precipitate the product.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and precipitate the final product with a nonpolar solvent like hexane.
-
Collect the solid by filtration, wash with the nonpolar solvent, and dry under vacuum to obtain this compound.
-
Application in Solid-Phase Peptide Synthesis
The primary application of this compound is in Fmoc-based SPPS. The Mtt group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) but can be selectively cleaved on the resin using a mild acid treatment.
On-Resin Deprotection of the Mtt Group
References
Navigating the Challenges of Fmoc-Cys(Mtt)-OH Solubility in Solid-Phase Peptide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The incorporation of cysteine residues into synthetic peptides is fundamental for creating complex structures, particularly those involving disulfide bridges. The choice of protecting group for the cysteine thiol is critical, and the 4-methyltrityl (Mtt) group offers the advantage of orthogonal deprotection under mildly acidic conditions. However, the physical properties of the protected amino acid building block, specifically its solubility in common Solid-Phase Peptide Synthesis (SPPS) solvents, are paramount for successful synthesis. This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-S-(4-methyltrityl)-L-cysteine (Fmoc-Cys(Mtt)-OH), offering insights into solvent selection, experimental solubility determination, and strategies to mitigate potential issues arising from poor solubility.
Solubility Profile in Standard SPPS Solvents
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from manufacturer data for similar compounds and general principles of Fmoc-amino acid chemistry. Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents, which are standard in peptide synthesis.[1][2]
The most commonly utilized solvents in Fmoc-SPPS are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3] Their suitability for dissolving this compound is summarized below.
| Solvent | Chemical Name | Typical Role in SPPS | Qualitative Solubility of this compound | Key Considerations |
| DMF | N,N-Dimethylformamide | Primary solvent for coupling and washing steps. | Good to Excellent . A related compound, Fmoc-Cys(Mmt)-OH, is described as "clearly soluble" at a concentration of 0.5 M (1 mmole in 2 ml).[4] | DMF is the most prevalent and cost-effective solvent for Fmoc-SPPS.[2] However, it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[3] |
| NMP | N-Methyl-2-pyrrolidone | Alternative primary solvent, often used for difficult couplings. | Good to Excellent . Generally considered a stronger solubilizing agent than DMF. | NMP is more polar than DMF and can enhance the solvation of the resin and growing peptide chain, potentially improving coupling efficiency.[3] It is also more stable than DMF but may lead to greater decomposition of Fmoc-amino acids over extended periods.[3] |
| DCM | Dichloromethane | Primarily used for resin washing and in specific side-chain deprotection steps (e.g., Mtt group removal).[5] | Moderate to Poor . | DCM is seldom used as the primary solvent in Fmoc chemistry as it does not efficiently solvate growing peptide chains and can react with piperidine.[3] Its primary role concerning this compound is in the deprotection cocktail for the Mtt group (e.g., 1-3% TFA in DCM).[5] |
Experimental Protocol: Determining Solubility
Given the lack of precise public data, it is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure optimal and reproducible synthesis outcomes. The following protocol outlines a standard method for determining the saturation solubility.
Objective: To determine the maximum concentration (solubility) of this compound in a given SPPS solvent at a specific temperature.
Materials:
-
This compound
-
High-purity, amine-free SPPS-grade solvent (e.g., DMF, NMP)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated pipettes
-
Analytical balance
-
HPLC system with a UV detector
-
Volumetric flasks and appropriate vials
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. An excess is critical to ensure saturation.
-
Vigorously mix the solution using a vortex mixer for 1-2 minutes.
-
Place the vial in a thermostatic shaker set to the desired operating temperature (e.g., 25°C) for a minimum of 24 hours to allow the solution to reach equilibrium.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Carefully extract a precise volume of the clear supernatant without disturbing the solid pellet.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.
-
Dilute the supernatant sample with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted supernatant.
-
Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This value represents the solubility of this compound in the chosen solvent at that temperature, typically expressed in mg/mL or Molarity (mol/L).
-
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved, the following diagrams outline the experimental workflow for solubility determination and the potential consequences of poor solubility during peptide synthesis.
Caption: A flowchart illustrating the key stages for experimentally determining the solubility of this compound.
Impact of Solubility on SPPS Workflow
Insufficient solubility of an Fmoc-amino acid derivative is not merely an inconvenience; it can have cascading negative effects on the entire synthesis process. The Mtt group, while offering valuable orthogonal protection, contributes significant hydrophobicity, which can exacerbate solubility challenges.
Caption: Logical diagram showing the downstream effects of poor reagent solubility on the SPPS process and final product purity.
Mitigation Strategies and Best Practices
Should solubility issues with this compound be encountered or suspected, researchers can employ several strategies:
-
Solvent Selection: If DMF proves insufficient, switching to NMP may resolve solubility problems due to its higher polarity.[3]
-
Co-solvents: In challenging cases, the addition of a small percentage of a "chaotropic" co-solvent like Dimethyl sulfoxide (DMSO) can disrupt aggregation and improve solubility. However, this should be approached with caution as co-solvents can sometimes introduce side reactions.
-
Pre-activation Time: While pre-activating amino acids is common, for derivatives with potential stability issues like Fmoc-Dab(Mtt)-OH (which can undergo lactamization), a pre-incubation-free protocol might be considered.[6] Although this is a different issue than solubility, it highlights that derivatives with bulky Mtt groups can have unique challenges.
-
Temperature: Gently warming the amino acid solution can increase solubility. This must be carefully controlled, as excessive heat can degrade the Fmoc-amino acid or coupling reagents.
By understanding the solubility profile of this compound and implementing rigorous experimental validation, researchers can confidently and successfully incorporate this valuable building block into their synthetic peptide workflows, ensuring higher purity and yield in their final products.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Key differences between Mtt and other cysteine protecting groups.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise management of reactive functional groups is paramount. Among these, the thiol side chain of cysteine presents a unique set of challenges and opportunities. Its propensity for disulfide bond formation is critical for the structure and function of many peptides and proteins, yet this reactivity necessitates robust protection strategies during synthesis to prevent unwanted side reactions. The 4-methyltrityl (Mtt) group has emerged as a versatile and highly valuable tool for cysteine protection, offering a distinct advantage in terms of selective deprotection under mild acidic conditions. This technical guide provides an in-depth exploration of the key differences between the Mtt group and other common cysteine protecting groups, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Tenets of Cysteine Protection: Stability and Orthogonality
The selection of a cysteine protecting group is dictated by its stability under various reaction conditions and its orthogonality—the ability to be selectively removed without affecting other protecting groups.[1] This is particularly crucial in the synthesis of complex peptides with multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required.[2]
The most commonly employed cysteine protecting groups fall into several classes based on their cleavage conditions. Acid-labile groups, such as the trityl (Trt), 4-methoxytrityl (Mmt), and Mtt, are widely used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] Other important groups include the acetamidomethyl (Acm) group, which is typically removed by oxidation, and the tert-butoxycarbonyl (Boc) group, which requires strong acid for cleavage.
The Mtt Advantage: Fine-Tuning Acid Lability
The key differentiator for the Mtt group lies in its finely tuned acid lability, positioning it between the highly acid-labile Mmt group and the more robust Trt group.[1][4] The addition of a methyl group to the trityl scaffold provides a moderate electron-donating effect, rendering the Mtt group susceptible to cleavage under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This property allows for the selective deprotection of Cys(Mtt) residues on-resin, leaving other acid-labile groups like tert-butyl (tBu) ethers and esters, as well as the more acid-stable Trt and Acm groups, intact.[3][4]
Quantitative Comparison of Acid-Labile Protecting Groups
The following table summarizes the relative stability of common acid-labile cysteine protecting groups under various acidic conditions. This data highlights the unique position of the Mtt group in the orthogonality spectrum.
| Protecting Group | Cleavage Conditions | Stability Comparison | Key Applications |
| Mtt (4-Methyltrityl) | 1-2% TFA in DCM[5] | More stable than Mmt, less stable than Trt.[1] Only 3-8% cleaved with 1:1:8 acetic acid:TFE:DCM in 30 min.[1] | Orthogonal protection for on-resin disulfide bond formation and side-chain modification.[3] |
| Mmt (4-Methoxytrityl) | 1% TFA in DCM/TIS (95:5 v/v)[1] | Most acid-labile among the trityl-based groups.[1] 75-80% cleaved with 1:1:8 acetic acid:TFE:DCM in 30 min.[1] | Selective on-resin cyclizations and synthesis of peptides with a free cysteine.[1] |
| Trt (Trityl) | 90% TFA (standard cleavage)[1] | The most stable of the common trityl-based groups.[1] | Routine synthesis of peptides where a free thiol is desired after final cleavage.[6] |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., HF) | Stable to TFA. | Used in Boc-based SPPS. |
Orthogonal Protection Strategies in Multi-Disulfide Bond Synthesis
The unique cleavage properties of the Mtt group make it an ideal candidate for orthogonal protection strategies in the synthesis of peptides with multiple disulfide bonds. A common strategy involves the use of three different cysteine protecting groups with distinct cleavage mechanisms, such as Mtt (mild acid), Acm (oxidation), and Trt (strong acid). This allows for the sequential and regioselective formation of disulfide bridges.
The following workflow illustrates the synthesis of a hypothetical three-disulfide bond peptide using an Mtt, Acm, and Trt orthogonal protection strategy.
Caption: Workflow for the synthesis of a three-disulfide bond peptide.
Experimental Protocols
Protocol 1: Coupling of Fmoc-Cys(Mtt)-OH in SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide during Fmoc-based SPPS.
Materials:
-
This compound
-
Peptidyl-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), Oxyma (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally with DMF (3x) to prepare for the next coupling cycle. A Kaiser test can be performed to confirm the completion of the coupling reaction.
Protocol 2: Selective On-Resin Deprotection of Cys(Mtt)
This protocol describes the selective removal of the Mtt group from a cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing a Cys(Mtt) residue
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% (v/v) Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry briefly under a stream of nitrogen.
-
Mtt Cleavage: Prepare a cleavage cocktail of 1% TFA and 2% TIS in DCM (v/v/v). Suspend the resin in this cocktail (approximately 10 mL per gram of resin).[5]
-
Reaction: Gently agitate the suspension at room temperature for 30 minutes. A color change to orange or yellow upon addition of a drop of TFA to a few beads indicates the presence of the trityl cation and that the reaction is proceeding.[5] Repeat the treatment for another 30 minutes if necessary to ensure complete cleavage.
-
Washing: Filter the resin and wash sequentially with DCM (2x), MeOH (2x), and DCM (2x).[5]
-
Neutralization: Wash the resin with 1% DIPEA in DMF (2x) to neutralize any residual acid, followed by a final wash with DMF (2x).[5] The resin is now ready for the subsequent reaction, such as disulfide bond formation or side-chain modification.
Logical Relationships in Protecting Group Selection
The choice of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The following diagram illustrates the logical considerations for selecting between Mtt and other common protecting groups based on the desired synthetic outcome.
Caption: Decision tree for selecting a cysteine protecting group.
Conclusion
The 4-methyltrityl (Mtt) protecting group occupies a crucial niche in the toolbox of peptide chemists. Its well-defined and intermediate acid lability, nestled between that of the Mmt and Trt groups, provides a powerful handle for achieving selective deprotection under mild conditions. This property is the cornerstone of its utility in complex synthetic strategies, particularly for the regioselective formation of multiple disulfide bonds and for on-resin modifications of the cysteine side chain. By understanding the key differences in stability and cleavage kinetics between Mtt and other cysteine protecting groups, researchers and drug development professionals can design more efficient and robust synthetic routes to access novel and complex peptide-based therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Fmoc-Cys(Mtt)-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Fmoc-Cys(Mtt)-OH (Nα-Fmoc-S-(4-methyltrityl)-L-cysteine), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to the following guidelines is essential to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
This compound is a protected amino acid derivative used to incorporate cysteine into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, while the 4-methyltrityl (Mtt) group protects the thiol side chain.
| Property | Value |
| CAS Number | 269067-38-1 |
| Molecular Formula | C₃₈H₃₃NO₄S[1][2][3] |
| Molecular Weight | 599.74 g/mol [1][3] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C, sealed in a dry environment[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
|
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
|
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |
|
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when weighing the solid or working with solutions to minimize inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that conform to ANSI Z87.1 standards are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them immediately if contaminated.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.
Experimental Protocols
The following protocols are based on best practices for handling protected amino acids and should be adapted to specific laboratory conditions and institutional policies.
Storage Protocol
-
Short-term Storage: Store this compound at 2-8°C in a tightly sealed container to protect it from moisture and light.
-
Long-term Storage: For extended periods, storage at -20°C is recommended to maintain stability.
-
Handling after Storage: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
Spill Response Protocol
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused or expired product, contaminated PPE (gloves, weigh paper, etc.), and absorbent materials in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and solvent washes, in a separate, clearly labeled container for liquid hazardous waste.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[5] Do not dispose of this material down the drain or in the regular trash.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Stability and Reactivity
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
-
Conditions to Avoid: Avoid dust formation, moisture, and excessive heat.
This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures based on the specific experimental conditions. Always consult your institution's safety policies and procedures.
References
- 1. This compound CAS#: 269067-38-1 [m.chemicalbook.com]
- 2. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methylphenyl)(diphenyl)methyl)-L-cysteine | C38H33NO4S | CID 56777081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 269067-38-1: this compound | CymitQuimica [cymitquimica.com]
- 4. 269067-38-1|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
Orthogonal Protection Strategies Involving the 4-Methyltrityl (Mtt) Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex peptide synthesis and the development of sophisticated drug conjugates, the ability to selectively deprotect specific functional groups is paramount. Orthogonal protection strategies provide the chemical precision necessary for such multi-step syntheses. Among the acid-labile protecting groups, the 4-methyltrityl (Mtt) group has emerged as a versatile tool, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). Its unique sensitivity to mildly acidic conditions allows for its selective removal in the presence of more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers, as well as base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc).
This technical guide provides an in-depth exploration of orthogonal protection strategies centered around the Mtt group. It offers a comprehensive overview of deprotection conditions, detailed experimental protocols, and visual representations of the underlying chemical workflows, intended to equip researchers in peptide chemistry and drug development with the practical knowledge to effectively implement these strategies.
Core Principles of Mtt-Based Orthogonal Strategies
The utility of the Mtt group lies in its tiered acid lability. It is significantly more susceptible to acid-catalyzed cleavage than Boc or tBu groups, yet stable to the basic conditions used for Fmoc removal. This allows for a three-dimensional orthogonal scheme in SPPS:
-
Nα-Fmoc Protection: Removed by a base (e.g., piperidine) at each synthesis cycle.
-
Side-Chain Mtt Protection: Selectively removed by dilute acid (e.g., 1-2% trifluoroacetic acid) to expose a specific side chain for modification.
-
Permanent Side-Chain Protection (e.g., Boc, tBu): Removed during the final cleavage of the peptide from the resin with strong acid (e.g., 95% TFA).
This strategy is particularly valuable for the synthesis of:
-
Branched Peptides: Where a second peptide chain is grown from the side chain of an amino acid like lysine.
-
Cyclic Peptides: Facilitating on-resin, side-chain-to-side-chain or side-chain-to-terminus cyclization.
-
Post-Synthesis Modification: Allowing for the attachment of labels, such as biotin or fluorophores, or other moieties to a specific site on the peptide backbone.
The Mtt group is most commonly used to protect the side-chain amino groups of Lysine (Lys), Ornithine (Orn), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dpr).[1]
Quantitative Data: Mtt Deprotection Conditions
The selective cleavage of the Mtt group is highly dependent on the reagent cocktail, reaction time, and the nature of the peptide-resin. The following tables summarize various conditions for the removal of the Mtt group, highlighting their key components and characteristics.
Table 1: Trifluoroacetic Acid (TFA)-Based Mtt Deprotection
| Reagent Composition (v/v/v) | Scavenger | Typical Reaction Time | Notes |
| 1-2% TFA in Dichloromethane (DCM) | 1-5% Triisopropylsilane (TIS) or Triethylsilane (TES) | 30-60 minutes (often repeated) | The most common method. The trityl cation released upon cleavage is scavenged by TIS or TES to prevent side reactions and re-attachment.[1][2] The orange color of the trityl cation can be used to monitor the reaction's progress if no scavenger is used.[1] |
| 1% TFA in DCM | 1-5% Methanol (MeOH) | Slower than with TIS/TES | Methanol can act as a scavenger and may prevent the loss of t-butyl groups and premature cleavage from acid-sensitive resins.[3] |
| Acetic Acid/Trifluoroethanol (TFE)/DCM (1:2:7) | None | ~1 hour | A milder alternative to TFA, but may not be effective on all resins.[4][5][6] |
Table 2: Hexafluoroisopropanol (HFIP)-Based Mtt Deprotection
| Reagent Composition (v/v/v/v) | Scavenger | Typical Reaction Time | Notes |
| DCM/HFIP/TFE/TES (6.5:2:1:0.5) | TES | 1-2 hours | An effective cocktail for selective Mtt removal. |
| 30% HFIP in DCM | None | 3 x 5 minutes | Identified as one of the mildest conditions for Mtt deprotection.[2][7][8] |
| 30% Perfluoro-tert-butanol in DCM | None | 3 x 15 minutes | Another mild alternative to traditional TFA-based methods.[2][7][8] |
Experimental Protocols
The following are detailed methodologies for the introduction and selective removal of the Mtt protecting group in the context of Fmoc-based SPPS.
Protocol 1: Synthesis of Fmoc-L-Lys(Mtt)-OH
This protocol outlines the preparation of an Mtt-protected lysine building block ready for use in SPPS.
Materials:
-
H-L-Lys-OH (L-Lysine)
-
4-methyltrityl chloride (Mtt-Cl)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Aqueous sodium bicarbonate or other suitable base
-
Acid for workup (e.g., dilute HCl)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Nε-Mtt Protection: a. Dissolve H-L-Lys-OH in a suitable solvent system. The carboxyl and α-amino groups may need temporary protection (e.g., as an ester and with a transient protecting group, respectively), or the reaction conditions can be optimized for selective Nε-alkylation. A common approach involves the formation of a copper complex to mask the α-amino and carboxyl groups, followed by reaction with Mtt-Cl. b. A more direct method involves reacting an ester of lysine (e.g., H-Lys-OR) with Mtt-Cl in the presence of a base.[9] c. After the reaction is complete, the intermediate H-Lys(Mtt)-OR is saponified to yield H-Lys(Mtt)-OH.[9]
-
Nα-Fmoc Protection: a. Dissolve the resulting H-Lys(Mtt)-OH in an aqueous/organic solvent mixture (e.g., dioxane/water, acetone/water). b. Add Fmoc-OSu and a base (e.g., sodium bicarbonate) to maintain a basic pH (around 8-10).[9] c. Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC).
-
Workup and Purification: a. Acidify the reaction mixture and extract the product into an organic solvent like ethyl acetate. b. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. c. Evaporate the solvent under reduced pressure. d. Purify the crude product by crystallization or column chromatography to obtain Fmoc-L-Lys(Mtt)-OH.[9]
Protocol 2: On-Resin Selective Deprotection of the Mtt Group using TFA/TIS/DCM
This protocol describes the selective removal of the Mtt group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an Mtt-protected residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
1% Diisopropylethylamine (DIEA) in DMF
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DCM in a suitable reaction vessel.
-
Prepare the deprotection solution: 1% TFA and 2% TIS in DCM (v/v/v). For example, for 10 mL of solution, use 0.1 mL of TFA, 0.2 mL of TIS, and 9.7 mL of DCM.[1]
-
Drain the DCM from the resin and add the deprotection solution (approximately 10 mL per gram of resin).[1]
-
Gently agitate the resin suspension at room temperature for 30 minutes.[1]
-
To monitor the reaction, remove a few beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mtt groups. If the test is positive, continue the deprotection for another 30 minutes and re-test.[1]
-
Once the deprotection is complete (the trityl test is negative), filter the deprotection solution from the resin.
-
Wash the resin thoroughly with DCM (2x), followed by methanol (2x), and then DCM again (2x).[1]
-
Neutralize the resin by washing with 1% DIEA in DMF (2x).[1]
-
Wash the resin with DMF (2x) to prepare it for the subsequent coupling step.[1]
Protocol 3: On-Resin Selective Deprotection of the Mtt Group using an HFIP Cocktail
This protocol provides an alternative, often milder, method for Mtt removal.
Materials:
-
Peptide-resin containing an Mtt-protected residue
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroethanol (TFE)
-
Triethylsilane (TES)
-
N,N-Dimethylformamide (DMF)
-
10% Diisopropylethylamine (DIEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection cocktail: DCM/HFIP/TFE/TES in a ratio of 6.5:2:1:0.5 (v/v/v/v).
-
Drain the DCM from the resin and add the deprotection cocktail (approximately 20 mL per gram of resin).
-
Gently agitate the resin suspension at room temperature for 1 hour.
-
Monitor the reaction as described in Protocol 2. If the reaction is incomplete, extend the reaction time for another hour.
-
Once complete, filter the solution from the resin.
-
Wash the resin with DMF (2x).
-
Neutralize the resin with 10% DIEA in DMF (1x).
-
Wash the resin with DMF (2x) to prepare for the next synthetic step.
Visualizing Orthogonal Protection Strategies
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of Mtt-based orthogonal protection in SPPS.
Caption: Orthogonality of Fmoc, Mtt, and Boc/tBu protecting groups.
Caption: Workflow for the synthesis of a branched peptide using Mtt.
Conclusion
The 4-methyltrityl protecting group is a cornerstone of modern orthogonal strategies in peptide synthesis. Its well-defined and tunable acid lability allows for the selective modification of peptide side chains, opening avenues for the creation of complex peptide architectures that are central to advancing drug discovery and development. The protocols and data presented in this guide offer a practical framework for the successful implementation of Mtt-based strategies in the laboratory. As with any chemical synthesis, optimization may be required based on the specific peptide sequence and solid support used. Careful monitoring of the deprotection steps is crucial to ensure high yields and purity of the final product.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. 5z.com [5z.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]
Fmoc-Cys(Mtt)-OH: A Technical Guide to its Applications in Biochemical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, the strategic use of protected amino acids is paramount for the successful synthesis of complex biomolecules. Among these, Nα-Fmoc-S-(4-methyltrityl)-L-cysteine, commonly known as Fmoc-Cys(Mtt)-OH, has emerged as a versatile and indispensable tool.[1] Its unique characteristic lies in the acid-labile 4-methyltrityl (Mtt) protecting group for the cysteine thiol, which can be selectively removed under mild acidic conditions that leave other common protecting groups, such as tert-butyl (tBu) and even the trityl (Trt) group, largely intact.[2] This orthogonality is the cornerstone of its utility, enabling the precise and regioselective formation of disulfide bonds, the synthesis of cyclic peptides, and the site-specific conjugation of molecules to peptides and proteins.[3] This in-depth technical guide provides a comprehensive overview of the applications of this compound in biochemistry, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in leveraging this powerful building block.
Core Applications in Peptide Synthesis
This compound is a cornerstone of modern solid-phase peptide synthesis (SPPS) for creating intricate peptide architectures.[1] Its primary applications revolve around the unique properties of the Mtt protecting group.
Regioselective Disulfide Bond Formation
The ability to form specific disulfide bridges is crucial for the structural integrity and biological activity of many peptides and proteins.[4][5] this compound, in conjunction with other orthogonally protected cysteine derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH, allows for the stepwise and controlled formation of multiple disulfide bonds within a single peptide chain or between different chains.[6][7]
Synthesis of Cyclic Peptides
Cyclization is a widely employed strategy to enhance the metabolic stability, receptor affinity, and bioavailability of therapeutic peptides.[3][4] this compound facilitates the on-resin cyclization of peptides through side-chain to side-chain disulfide bond formation. After selective deprotection of the Mtt group, the liberated thiol can be oxidized to form a disulfide bridge with another cysteine residue.
Bioconjugation and Drug Delivery
The selective deprotection of the Mtt group unmasks a reactive thiol group, which serves as a chemical handle for the site-specific attachment of various moieties.[6] This has profound implications for the development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a specific cysteine residue on an antibody.[3][8] Furthermore, fluorescent probes, polyethylene glycol (PEG) chains, and other labels can be precisely introduced for research and diagnostic purposes.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound, compiled from various studies and technical resources.
| Parameter | Reagent Composition | Time | Efficiency/Remarks | Reference |
| Mtt Group Deprotection | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with Triisopropylsilane (TIS) as a scavenger | 30 min (repeated as necessary) | Quantitative removal. The orange color of the trityl cation can be monitored. | [10][11] |
| 0.5-1.0% TFA in DCM | Not specified | Quantitative removal, selective in the presence of tBu and S-Trt groups. | ||
| 1:2:7 (v/v/v) Acetic acid/Trifluoroethanol/DCM | 1 hour | Quantitative removal. | [2] | |
| 2% TFA, 5% TIS in DCM | Not specified | Effective for selective deprotection. |
| Peptide Synthesized | Key Cysteine Derivative(s) | Purity | Synthesis Time (Microwave-Enhanced SPPS) | Reference |
| Oxytocin | Fmoc-Cys(Mmt)-OH | 69% | < 3 hours | [12] |
| THR-123 | Not specified | 77% | < 3 hours | [12] |
| CHEC-7 | Not specified | 80% | < 3 hours | [12] |
| Conotoxin-SI (two disulfide bridges) | Fmoc-Cys(Mmt)-OH and Fmoc-Cys(STmp)-OH | 67% | < 4 hours | [12] |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mtt Group
This protocol details the procedure for the selective removal of the Mtt protecting group from a cysteine residue in a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing a Cys(Mtt) residue
-
Deprotection solution: 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Dichloromethane (DCM) for washing
-
Methanol (MeOH) for washing
-
1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) for neutralization
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the resin at room temperature for 30 minutes.
-
To monitor the reaction, remove a few beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation, signifying successful deprotection. If the reaction is incomplete, the deprotection step can be repeated.
-
Filter the resin and wash thoroughly with DCM (3 x).
-
Wash the resin with MeOH (2 x).
-
Wash the resin with DCM (2 x).
-
Neutralize the resin by washing with 1% DIEA in DMF (2 x).
-
Wash the resin with DMF (3 x).
-
The resin is now ready for subsequent reactions, such as on-resin disulfide bond formation or bioconjugation.
Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)
This protocol describes the formation of a disulfide bridge on the solid support after selective deprotection of the thiol groups.
Materials:
-
Peptidyl-resin with at least two deprotected cysteine residues
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Following the selective deprotection of the Mtt groups (and any other orthogonal cysteine protecting groups), wash the resin thoroughly with DMF.
-
Prepare a solution of NCS (2 equivalents relative to the peptide) in DMF.
-
Add the NCS solution to the resin and agitate at room temperature for 15-30 minutes.
-
Monitor the reaction for the disappearance of free thiols using the Ellman's test.
-
Once the reaction is complete, filter the resin and wash extensively with DMF (5 x) and then with DCM (5 x).
-
The resin can then be dried and the peptide cleaved from the support. Note: Thiol-based scavengers should not be used in the final cleavage cocktail as they will reduce the newly formed disulfide bond. TIS is a suitable alternative.
Visualizations of Key Workflows
The following diagrams illustrate the central roles of this compound in modern peptide chemistry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
References
- 1. CAS 269067-38-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disulfide Bridged Peptides | Eurogentec [eurogentec.com]
- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. cem.de [cem.de]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Cys(Mtt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of N-α-Fmoc-S-(4-methyltrityl)-L-cysteine, Fmoc-Cys(Mtt)-OH, in solid-phase peptide synthesis (SPPS). This document outlines the advantages of the 4-methyltrityl (Mtt) protecting group, presents detailed protocols for its incorporation and selective deprotection, and offers strategies for subsequent on-resin manipulations.
Introduction to this compound
This compound is a protected amino acid derivative widely employed in peptide chemistry for the introduction of cysteine residues into synthetic peptides.[1] The Mtt group is a highly acid-labile protecting group for the thiol side chain of cysteine, which is crucial for preventing undesirable side reactions during peptide synthesis.[2] Its key feature is its orthogonality to other commonly used protecting groups, such as the tert-butyl (tBu) and trityl (Trt) groups, which allows for selective deprotection and on-resin modification of the cysteine residue.[3] This property is particularly valuable for the synthesis of complex peptides, including those with multiple disulfide bonds, cyclic peptides, and peptide conjugates.[1][2]
The primary advantage of the Mtt group over the more common Trt group is its increased acid lability. The electron-donating methyl group on the trityl moiety allows for its removal under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] This mild deprotection condition leaves more robust acid-labile protecting groups, such as tBu and Trt, intact, enabling sophisticated orthogonal synthesis strategies.[3]
Key Features and Applications
-
Orthogonal Protection: The Mtt group can be selectively removed in the presence of tBu and Trt protecting groups, allowing for regioselective disulfide bond formation and site-specific labeling of cysteine residues.[3]
-
Mild Deprotection Conditions: The removal of the Mtt group is achieved with dilute TFA, which minimizes potential side reactions and preserves the integrity of the peptide-resin linkage.[2]
-
Synthesis of Complex Peptides: this compound is instrumental in the synthesis of peptides with multiple disulfide bridges, cyclic peptides, and other complex structures requiring selective manipulation of cysteine residues.[1][2]
-
Reduced Racemization: While cysteine residues are generally prone to racemization during coupling, the use of appropriate coupling reagents and conditions with this compound can minimize this side reaction.
Data Presentation
Table 1: Comparison of Cysteine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Orthogonality |
| 4-Methyltrityl | Mtt | 1-2% TFA in DCM, often with scavengers (e.g., TIS) | Highly acid-labile; Orthogonal to Trt, Acm, and tBu groups; Enables selective on-resin modifications.[1][2] |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during final resin cleavage; Cost-effective for routine synthesis of peptides with free thiols.[1] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂) | Stable to TFA; Allows for purification of the protected peptide before disulfide bond formation; Orthogonal to Trt and Mtt.[1] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation; Useful for orthogonal protection schemes.[1] |
Table 2: Recommended Coupling Reagents and Conditions for this compound to Minimize Racemization
| Coupling Reagent | Additive | Base | Key Considerations |
| DIC | Oxyma Pure or HOBt | - (or a weak base like Collidine) | Generally recommended for minimizing racemization of cysteine residues. Avoids the use of strong activating reagents and strong bases.[4] |
| HATU / HBTU | HOAt / HOBt | DIPEA or Collidine | Highly efficient but can increase the risk of racemization. To mitigate this, avoid pre-activation and consider using a weaker base like 2,4,6-collidine. |
Note: Quantitative data on the direct comparison of coupling efficiency and racemization for this compound with various reagents is not extensively available in the literature. The recommendations are based on best practices for cysteine-containing peptides in general.
Experimental Protocols
Protocol 1: Coupling of this compound in SPPS
This protocol outlines the manual coupling of this compound onto a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.) and Oxyma Pure/HOBt (3-5 eq.) in DMF. Add DIC (3-5 eq.) and allow the mixture to pre-activate for a short period (1-2 minutes).
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or Ninhydrin test. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Final Washing: Wash the resin with DMF (5x) to ensure the complete removal of piperidine. The resin is now ready for the next coupling cycle.
Protocol 2: On-Resin Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt protecting group from the cysteine side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing Cys(Mtt)
-
Deprotection solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 1-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
DCM
-
DMF
-
10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF (for neutralization)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM for 30 minutes.
-
Mtt Deprotection: Treat the resin with the deprotection solution (1-2% TFA, 1-5% TIS in DCM). The solution will typically turn a yellow-orange color due to the formation of the Mtt cation. Agitate the mixture for 2-5 minutes. Repeat this treatment until the solution remains colorless, indicating complete removal of the Mtt group. This usually requires 5-10 treatments.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved Mtt group and residual acid.
-
Neutralization: Neutralize the resin by washing with 10% DIPEA in DMF (2x for 2 minutes each).
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess base. The resin now has a free cysteine thiol and is ready for subsequent modification.
Protocol 3: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)
This protocol describes the formation of a disulfide bridge on the solid support after the deprotection of two cysteine residues.
Materials:
-
Peptidyl-resin with two deprotected cysteine residues
-
N-Chlorosuccinimide (NCS) (2 equivalents per disulfide bond)
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin with free thiols is well-swollen in DMF.
-
Oxidation: Add a solution of NCS (2 eq.) in DMF to the resin. Agitate the mixture at room temperature for 15-30 minutes.
-
Monitoring the Reaction: The progress of the disulfide bond formation can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing: Once the oxidation is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any remaining NCS and by-products.
Mandatory Visualizations
Caption: Chemical components of the this compound molecule.
Caption: Workflow for SPPS using this compound.
Caption: Orthogonal deprotection strategy using this compound.
References
Standard protocol for selective deprotection of the Mtt group on-resin.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the synthesis of complex peptides, such as branched or cyclic peptides. The 4-methyltrityl (Mtt) group is a commonly used protecting group for the side chains of amino acids like lysine and ornithine. Its key advantage lies in its selective removal under mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[1][2][3] This selective deprotection allows for specific modifications on the peptide backbone while it is still attached to the solid support. This document provides a detailed protocol for the selective on-resin deprotection of the Mtt group.
Data Summary
The selection of the deprotection conditions for the Mtt group depends on the sensitivity of other protecting groups present in the peptide sequence and the nature of the solid support. The following table summarizes common reagent cocktails and their typical reaction conditions for selective Mtt deprotection.
| Reagent Cocktail | Composition (v/v/v) | Typical Reaction Time | Key Considerations |
| TFA/TIS/DCM | 1:2:97 | 30 - 60 minutes | A widely used and effective method.[4][5] The concentration of TFA may need optimization to avoid premature cleavage of other acid-labile groups.[2] |
| HFIP/DCM | 30:70 | 3 x 5 minutes | A milder alternative to TFA-based cocktails, suitable for sensitive sequences.[1][2][6] |
| Perfluoro-tert-butanol/DCM | 30:70 | 3 x 15 minutes | Another mild alternative to TFA, offering good selectivity.[1][2][6] |
| AcOH/TFE/DCM | 1:2:7 or 1:2:97 | 1 hour | Effective for Mtt removal, particularly on hydrophobic resins.[5][7] May not be suitable for hydrophilic resins like TentaGel.[5] |
| TES/HFIP/TFE/DCM | 2:1:0.5:6.5 | 1 - 2 hours | An alternative cocktail for selective Mtt removal.[5] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, DCM: Dichloromethane, HFIP: Hexafluoroisopropanol, AcOH: Acetic Acid, TFE: Trifluoroethanol, TES: Triethylsilane.
Experimental Protocol
This protocol describes a standard method for the selective deprotection of the Mtt group using a solution of 1% TFA and 2% TIS in DCM.
Materials:
-
Peptide-resin containing an Mtt-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Deprotection Cocktail Preparation: Prepare the deprotection cocktail by mixing TFA, TIS, and DCM in a 1:2:97 (v/v/v) ratio. Prepare approximately 10 mL of the solution per gram of resin.
-
Mtt Deprotection:
-
Drain the DCM from the swollen resin.
-
Add the deprotection cocktail to the resin.
-
Shake the mixture gently at room temperature for 30 minutes.[4][5]
-
Monitoring the reaction: To check for completion, a few beads of resin can be taken, washed with DCM, and a drop of TFA is added. An immediate orange or yellow color indicates the presence of the Mtt cation, signifying that the deprotection is not yet complete. If the test is positive, continue shaking for another 30 minutes and re-test.[4][5]
-
-
Filtration and Washing:
-
Once the deprotection is complete (the bead test is negative), filter the resin and discard the filtrate.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin).[4]
-
Wash the resin with Methanol (MeOH) (2 x 10 mL per gram of resin).[4][5]
-
Wash the resin again with DCM (3 x 10 mL per gram of resin).[4]
-
-
Neutralization:
-
Final Washes and Drying (Optional):
-
If the resin is to be used immediately for the next synthesis step, proceed with the desired coupling protocol.
-
If the resin is to be stored, wash it with DCM (3 x 10 mL per gram of resin) and then with MeOH (3 x 10 mL per gram of resin). Dry the resin under vacuum.
-
Workflow Diagram
Caption: Workflow for selective on-resin Mtt deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Cys(Mtt)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of cysteine residues into synthetic peptides is crucial for creating molecules with specific structural and functional properties, such as disulfide bridges for cyclization or specific labeling. Fmoc-Cys(Mtt)-OH is a valuable building block in Solid-Phase Peptide Synthesis (SPPS) due to the unique properties of the 4-methyltrityl (Mtt) protecting group. The Mmt group is highly acid-labile and can be selectively removed on-resin using dilute solutions of trifluoroacetic acid (TFA), leaving other acid-labile protecting groups like tert-butyl (tBu) and trityl (Trt) intact.[1][2][3] This orthogonality is essential for complex synthetic strategies, including the regioselective formation of multiple disulfide bonds.
However, cysteine derivatives are notoriously prone to racemization during the activation and coupling steps of SPPS.[1][4] The choice of coupling reagent (activator) and reaction conditions is therefore critical to ensure high coupling efficiency while minimizing the loss of stereochemical integrity. These application notes provide a comparative overview of common activators for the coupling of this compound and detailed protocols for their use.
Comparative Analysis of Activator Efficiency
The selection of an appropriate activator for this compound coupling involves a trade-off between reaction speed, coupling efficiency, and the risk of racemization. The following tables summarize the expected performance of various common activators.
Table 1: Quantitative Data on Racemization for Cysteine Derivatives with Various Activators
Note: Direct quantitative racemization data for this compound is limited. The data below is compiled from studies on the closely related and commonly used Fmoc-Cys(Trt)-OH, which serves as a reliable indicator of expected trends.
| Activator System | Base | Racemization (% D-isomer) | Key Considerations |
| DIC/OxymaPure® | - | ~0.1 - 0.3% [5] | Recommended for minimizing racemization. Oxyma is superior to HOBt as an additive.[6] |
| DIC/HOBt | - | ~0.2 - 0.5%[5] | A classic method with low racemization, though slightly less effective than Oxyma. |
| HCTU | DIPEA | High Risk (e.g., 10.9% with microwave at 50°C for Cys(Trt))[7] | Very efficient and fast coupling, but high risk of racemization with strong bases.[8][9] |
| HATU | DIPEA | High Risk | Highly efficient, often superior to HBTU, but significant risk of racemization.[10] |
| HBTU | DIPEA | High Risk | Effective, but generally slower and with a higher risk of side reactions compared to HATU.[10] |
Table 2: Summary of Coupling Conditions and Expected Efficiency for this compound
| Activator System | Recommended Base | Solvent | Typical Coupling Time | Expected Efficiency & Remarks |
| DIC/OxymaPure® | N/A | DMF, NMP | 1 - 4 hours | High efficiency with the lowest risk of racemization. The method of choice for sensitive positions. |
| HATU | DIPEA, Collidine | DMF, NMP | 30 min - 2 hours | Very high efficiency, excellent for sterically hindered couplings. Use with caution due to high racemization risk. |
| HCTU | DIPEA, Collidine | DMF, NMP | 30 min - 2 hours | High efficiency, comparable to HATU, and more cost-effective.[9] High racemization risk. |
| PyBOP | DIPEA, NMM | DMF, NMP | 1 - 4 hours | Effective for hindered couplings, but may cause significant racemization with sensitive amino acids.[11] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound using recommended activator systems.
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended to preserve the stereochemical integrity of the cysteine residue.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
OxymaPure® (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Coupling Reaction (In-situ Activation): a. In a separate vial, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF. b. Add this solution to the swollen and washed resin. c. Add DIC (3 eq.) to the reaction vessel. d. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive (blue beads), the coupling reaction can be extended or repeated.
-
Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
Protocol 2: High-Efficiency Coupling using HCTU
This protocol is suitable for difficult or sterically hindered couplings where achieving a high yield is the primary concern. Be aware of the increased risk of racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Pre-activation of Amino Acid: a. In a separate vial, dissolve this compound (3 eq.) and HCTU (2.9 eq.) in DMF. b. Add DIPEA or Collidine (6 eq.) to the solution. c. Allow the mixture to pre-activate for 1-2 minutes. Note: To minimize racemization, it is often recommended to avoid pre-activation and add the reagents directly to the resin (in-situ activation).[12]
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualization of Workflows and Concepts
General SPPS Cycle Workflow
The following diagram illustrates the fundamental steps of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Decision Pathway for Activator Selection
This diagram provides a logical workflow for selecting the most appropriate coupling reagent based on the synthetic requirements.
Caption: Decision tree for selecting a coupling activator for this compound.
Chemical Activation Pathway
This diagram illustrates the general mechanism of carboxylic acid activation by uronium/aminium salt reagents like HCTU and HATU, leading to the formation of an active ester ready for coupling.
Caption: General mechanism of amino acid activation for peptide bond formation.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxymapure.com [oxymapure.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
On-Resin Disulfide Bond Formation Using Fmoc-Cys(Mtt)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of disulfide bonds is a critical modification in the synthesis of many biologically active peptides and proteins, imparting crucial structural constraints necessary for their function. On-resin cyclization strategies are highly favored as they can minimize intermolecular side reactions and simplify downstream purification processes. The use of N-α-Fmoc-S-(4-methyltrityl)-L-cysteine, Fmoc-Cys(Mtt)-OH, is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the regioselective formation of disulfide bridges. The acid-labile Mtt protecting group offers orthogonality to the base-labile Fmoc group and other acid-labile side-chain protecting groups like tert-butyl (tBu), enabling its selective removal on the solid support. This allows for a controlled, stepwise approach to disulfide bond formation, which is particularly valuable in the synthesis of complex peptides with multiple disulfide linkages.
This document provides detailed application notes and protocols for the efficient on-resin formation of disulfide bonds utilizing this compound. It covers the principles of orthogonal protection, protocols for Mtt group deprotection and subsequent oxidation, and quantitative data to guide experimental design.
Core Concepts: Orthogonal Protection Strategy
The successful regioselective formation of disulfide bonds in peptides with multiple cysteine residues relies on an orthogonal protection strategy. This involves using cysteine residues with thiol-protecting groups that can be removed under different, non-interfering conditions. This compound is an integral component of such strategies, often used in combination with other protected cysteine derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.
The Mtt group is highly sensitive to mild acid, allowing for its selective cleavage while other protecting groups, such as the trityl (Trt) and acetamidomethyl (Acm) groups, remain intact. This selectivity is the basis for directing the formation of a specific disulfide bond between the newly liberated thiol groups.
Application Notes and Protocols for the Incorporation of Fmoc-Cys(Mtt)-OH into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cysteine residues into peptide sequences is fundamental for the synthesis of complex peptides, including those with disulfide bridges, cyclic structures, and sites for specific conjugation. The use of Nα-Fmoc-S-(4-methyltrityl)-L-cysteine (Fmoc-Cys(Mtt)-OH) offers a strategic advantage in solid-phase peptide synthesis (SPPS). The Mtt group provides orthogonal protection to the cysteine thiol, allowing for its selective removal on-resin under mild acidic conditions. This enables site-specific modifications of the cysteine residue while the peptide remains attached to the solid support and other side-chain protecting groups are intact. These application notes provide a comprehensive guide, including detailed protocols and key data, for the successful incorporation of this compound into a peptide chain.
Data Presentation
Coupling Efficiency and Racemization of Cysteine Derivatives
The choice of coupling reagents and conditions is critical to ensure high coupling efficiency and minimize racemization, a common side reaction with cysteine derivatives.[1]
| Coupling Reagent/Method | Additive | Base | Racemization (% D-isomer) | Key Considerations |
| DIPCDI | HOBt / Oxyma | - | Low (negligible) | Recommended for minimizing racemization. |
| HBTU / HATU | - | DIPEA | High | Prone to significant racemization, especially with pre-activation.[1] |
| HCTU | 6-Cl-HOBt | DIPEA | 10.9% (for Fmoc-Cys(Trt)-OH at 50°C) | Microwave heating can increase racemization.[1] |
| PyBOP | - | DIPEA | High | Effective for hindered couplings but can cause racemization.[2] |
Selective Deprotection of the Mtt Group
The Mtt group can be selectively removed on-resin using dilute acid, leaving other acid-labile groups like tert-butyl (tBu) intact.[3]
| Deprotection Cocktail | Time | Number of Treatments | Yield | Purity |
| 1% TFA, 5% TIS in DCM | 2 min | 5-6 | High | High |
| 2% TFA in DCM | Not specified | Not specified | High | High |
| Acetic Acid / TFE / DCM (1:2:7) | 30-60 min | 1 | High | High |
| 30% HFIP in DCM | 3 x 5 min | 3 | High | High |
Experimental Protocols
Protocol 1: Standard SPPS Cycle for this compound Incorporation
This protocol outlines a standard manual SPPS workflow for the incorporation of a single this compound residue.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
Pre-activation (if applicable, though not recommended for Cys derivatives): In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HCTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow to stand for 1-5 minutes.
-
Direct Coupling (Recommended): In a separate vessel, dissolve this compound (3 eq.) and an additive (e.g., HOBt, 3 eq.) in DMF. Add this solution to the resin, followed by the coupling reagent (e.g., DIPCDI, 3 eq.).
-
Agitate the resin with the activated amino acid solution for 1-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and by-products.
5. Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: Selective On-Resin Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt group from the cysteine side chain.
1. Resin Preparation:
-
After incorporation of this compound and subsequent chain elongation, ensure the N-terminal amino acid is Fmoc-protected.
-
Wash the peptide-resin with DCM (3-5 times).
2. Mtt Deprotection:
-
Prepare a deprotection solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2 minutes. The solution may turn yellow due to the formation of the Mtt cation.
-
Drain the solution.
-
Repeat this treatment 5-6 times until the solution remains colorless.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin with a solution of 5% DIPEA in DMF (2 times for 5 minutes each).
-
Wash the resin with DMF (5 times). The free thiol group is now available for subsequent modification.
Protocol 3: Final Cleavage and Global Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups (excluding the Mtt group if it was intended to remain).
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v/v/v/v).[4] The composition may be adjusted based on the peptide sequence.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Orthogonal Protection Strategy using this compound.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fmoc-Cys(Mtt)-OH in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Mtt)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex cyclic peptides. The 4-methyltrityl (Mtt) group provides an orthogonal protecting strategy for the thiol side chain of cysteine. This allows for selective deprotection of the Cys(Mtt) residue on the solid support, enabling site-specific modifications such as disulfide bond formation or side-chain lactamization, while other acid-labile protecting groups remain intact. This application note provides a comprehensive overview of the use of this compound in cyclic peptide synthesis, including detailed experimental protocols and quantitative data.
The Mtt group is highly sensitive to mild acidic conditions, which allows for its removal without cleaving the peptide from the resin or removing other common side-chain protecting groups like tert-butyl (tBu).[1][2] This orthogonality is fundamental to the synthesis of cyclic peptides with defined structures, which are of significant interest in drug discovery due to their enhanced stability, target affinity, and proteolytic resistance.[3][4]
Key Applications
The primary application of this compound is in the synthesis of disulfide-bridged cyclic peptides.[3] By incorporating this compound at one position and another orthogonally protected cysteine, such as Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH, at another, specific disulfide bonds can be formed in a controlled manner. This is particularly valuable for synthesizing peptides with multiple disulfide bridges.[5]
Furthermore, while less common, the deprotected thiol of cysteine can be involved in other cyclization strategies, such as thioether bond formation. The selective deprotection of the Mtt group also allows for the specific labeling or modification of the cysteine residue within a peptide sequence.
Data Presentation: Mtt Group Deprotection and Cyclization Efficiency
The selective removal of the Mtt group is a critical step. Various conditions have been reported, with the choice depending on the sensitivity of the peptide and the resin.
| Deprotection Reagent | Concentration & Conditions | Efficacy and Remarks |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-3% TFA in DCM, often with 1-5% Triisopropylsilane (TIS) as a scavenger.[6][7] Multiple short treatments (e.g., 3 x 5 minutes) are common.[6] | Highly effective and widely used. The addition of a scavenger like TIS is recommended to quench the liberated Mtt cations and prevent side reactions.[7] Visual monitoring of the yellow color of the Mtt cation can indicate reaction progress.[8] |
| Hexafluoroisopropanol (HFIP) in DCM | 30% HFIP in DCM, typically with multiple treatments (e.g., 3 x 5 minutes).[6][9] | A milder alternative to TFA, useful for very acid-sensitive peptides or resins.[9] |
| Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM | 1:2:7 mixture of AcOH/TFE/DCM for 1 hour at room temperature.[1] | Another mild condition for Mtt deprotection, preserving other acid-labile groups.[1] |
Note: The efficiency of Mtt deprotection can be sequence-dependent and may require optimization for each specific peptide.[9]
Experimental Protocols
Protocol 1: On-Resin Mtt Group Deprotection
This protocol describes the selective removal of the Mtt protecting group from a cysteine residue on a solid-supported peptide.
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 1-3% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently for 2-5 minutes. A yellow color in the solution indicates the release of the Mtt cation.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution 3-5 times until the yellow color is no longer observed.[9]
-
-
Resin Washing:
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
Wash with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) to neutralize any residual acid.
-
Wash again with DCM (3 x 10 mL) and then with N,N-Dimethylformamide (DMF) (3 x 10 mL) to prepare for the subsequent reaction.
-
Protocol 2: On-Resin Disulfide Bond Formation
Following the deprotection of the Cys(Mtt) group, this protocol outlines the formation of an intramolecular disulfide bridge.
-
Prerequisites: The peptidyl-resin should have at least two deprotected cysteine residues. This protocol assumes one Cys was protected with Mtt (now deprotected) and another with a group removed during standard synthesis (e.g., Trityl, if final cleavage is not yet performed) or another orthogonally deprotected group.
-
Oxidation Reagent: Prepare a solution of an oxidizing agent. A common choice is N-chlorosuccinimide (NCS) at a concentration of 25 mM in DMF.[10] Other reagents like iodine or potassium ferricyanide can also be used.
-
Oxidation Reaction:
-
Wash the deprotected peptidyl-resin with DMF.
-
Add the oxidizing solution to the resin.
-
Agitate the mixture at room temperature for 15-60 minutes. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
-
-
Resin Washing:
-
Drain the oxidant solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
-
Peptide Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the peptide in cold diethyl ether.
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Workflow for the selective deprotection of the Cys(Mtt) group.
Caption: Workflow for on-resin disulfide bond formation.
Caption: Orthogonal strategy for disulfide-bridged cyclic peptide synthesis.
Conclusion
This compound is an indispensable tool for the synthesis of structurally complex cyclic peptides. Its key advantage lies in the acid-lability of the Mtt group, which allows for a robust orthogonal protection strategy. The protocols and data presented herein provide a framework for researchers to effectively utilize this versatile building block in their peptide synthesis endeavors, ultimately facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 269067-38-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]
- 4. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cem.de [cem.de]
Application Notes and Protocols for Mtt Group Cleavage Using Dilute Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective cleavage of the 4-methyltrityl (Mtt) protecting group from primary amines, commonly used in solid-phase peptide synthesis (SPPS), utilizing dilute trifluoroacetic acid (TFA). The Mtt group is frequently employed for the protection of lysine side chains, enabling orthogonal deprotection and subsequent on-resin modifications such as branching, cyclization, or labeling.[1][2][3][4]
The protocol herein offers a standardized procedure to ensure efficient and selective Mtt removal while minimizing premature cleavage of other acid-labile protecting groups or the peptide from the resin.[5]
Data Presentation: Comparison of Mtt Cleavage Conditions
The selection of the appropriate cleavage cocktail and reaction time is critical for successful Mtt deprotection. The following table summarizes various conditions reported in the literature, providing a comparative overview to guide your experimental design.
| TFA Concentration (% v/v in DCM) | Scavenger(s) (% v/v) | Reaction Time & Repetitions | Observations & Remarks |
| 1% | 2% Triisopropylsilane (TIS) | 30 minutes (single treatment) | A commonly used mild condition. Monitoring is recommended as incomplete deprotection can occur in some cases.[1][2] |
| 1% | 5% Triisopropylsilane (TIS) | 5 minutes (repeated 3-5 times) | Repeated short treatments can improve cleavage efficiency and allow for visual monitoring of the reaction progress.[6] |
| 1% | 1% Methanol (MeOH) | 1 hour to 16 hours | Methanol as a scavenger can prevent the cleavage of other acid-labile groups like t-butyl, but the Mtt cleavage is significantly slower. |
| 1-2% | 2% Triisopropylsilane (TIS) | Not specified | General recommendation for selective removal.[1] |
| 2% | 2% Triisopropylsilane (TIS) | Not specified | A slightly stronger condition that may increase the rate of Mtt cleavage but also the risk of side reactions.[2] |
| 5% | Not specified | 2 minutes (repeated 3 times) | This condition was reported for Mmt removal and is considered very strong for Mtt, risking cleavage of other protecting groups.[2] |
| 1% | None | 1 hour | Leads to partial cleavage of tBu-type protecting groups (around 15% after 16 hours).[5] |
Experimental Protocol: On-Resin Mtt Group Cleavage
This protocol describes a standard procedure for the selective removal of the Mtt protecting group from a peptide synthesized on a solid support.
Materials and Reagents:
-
Peptide-resin containing an Mtt-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH), ACS grade
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid Phase Synthesis vessel
-
Shaker or agitator
-
Filtration apparatus
Procedure:
-
Resin Swelling:
-
Transfer the dry peptide-resin to a suitable solid-phase synthesis vessel.
-
Wash the resin with DCM (10 mL per gram of resin) for 5 minutes to swell the beads.
-
Drain the solvent.
-
-
Preparation of Cleavage Cocktail:
-
In a fume hood, prepare the Mtt cleavage cocktail. A common cocktail consists of 1% TFA and 2% TIS in DCM (v/v/v) . For example, to prepare 10 mL of the cocktail, mix 0.1 mL of TFA, 0.2 mL of TIS, and 9.7 mL of DCM.[1]
-
Note: Always add acid to the solvent. The cocktail should be prepared fresh before each use.
-
-
Mtt Deprotection:
-
Add the freshly prepared Mtt cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin).[1]
-
Agitate the suspension gently at room temperature.
-
The solution will typically turn a bright yellow or orange color upon contact with the resin, indicating the release of the Mtt cation.[4]
-
Continue agitation for the desired time. A common starting point is 30 minutes .[1]
-
Alternatively, perform repeated short treatments (e.g., 5-10 minutes each) until the cleavage solution no longer turns yellow upon addition to the resin.[4]
-
-
Monitoring the Deprotection (Optional but Recommended):
-
After the initial treatment, take a few resin beads and wash them with DCM.
-
Add a drop of concentrated TFA to the beads. An immediate bright orange color indicates the presence of remaining Mtt groups.[1] If the test is positive, continue the cleavage reaction with fresh cocktail.
-
-
Washing Procedure:
-
Once the deprotection is complete (as indicated by the colorimetric test or predetermined time), filter the cleavage solution from the resin.
-
Wash the resin thoroughly to remove residual acid and scavengers. A typical washing sequence is as follows:
-
-
Neutralization:
-
Post-Cleavage:
-
The resin is now ready for the subsequent reaction, such as coupling of another amino acid or a labeling reagent to the newly deprotected amine.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the on-resin cleavage of the Mtt protecting group using dilute TFA.
Logical Relationship: Orthogonal Deprotection Strategy
Caption: Orthogonality of Mtt group cleavage in Fmoc-based solid-phase peptide synthesis.
References
Application Notes and Protocols: Use of Scavengers During Mtt Deprotection to Prevent Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Monomethoxytrityl (Mtt) group is a valuable amine-protecting group in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. Its key advantage lies in its acid lability, allowing for selective deprotection under mild acidic conditions, orthogonal to more robust protecting groups like Boc and Fmoc. However, the acidic conditions required for Mtt removal can generate a reactive trityl cation, which can lead to several undesirable side reactions. These side reactions can significantly reduce the yield and purity of the desired product. This application note details the common side reactions observed during Mtt deprotection and provides protocols for the effective use of scavengers to mitigate these issues.
The Challenge: Side Reactions During Mtt Deprotection
The cleavage of the Mtt group is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This process generates a resonance-stabilized Mtt carbocation. While the goal is for this cation to be quenched by the TFA counter-ion, it is a potent electrophile that can react with nucleophilic moieties present in the peptide or on the solid support.
Common Side Reactions:
-
Alkylation of Nucleophilic Residues: Amino acid residues with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are susceptible to alkylation by the Mtt cation.
-
Premature Cleavage of Other Acid-Labile Protecting Groups: Other protecting groups, such as tert-butyl (tBu) on aspartic acid, glutamic acid, serine, threonine, and tyrosine, or the trityl (Trt) group on cysteine, asparagine, glutamine, and histidine, can be partially or fully cleaved by the acidic conditions used for Mtt removal.
-
Premature Cleavage from Acid-Sensitive Resins: If the peptide is synthesized on an acid-sensitive resin (e.g., Rink Amide, Wang resin), the repeated or prolonged exposure to acid during Mtt deprotection can lead to premature cleavage of the peptide from the solid support, resulting in significant yield loss.[1]
-
Reattachment of the Mtt Group: The liberated Mtt cation can potentially reattach to the deprotected amine or other nucleophilic sites.
The Solution: Carbocation Scavengers
To prevent these detrimental side reactions, nucleophilic reagents known as scavengers are added to the deprotection cocktail.[2][3][4] These scavengers are more reactive towards the Mtt carbocation than the sensitive residues of the peptide, effectively "trapping" the cation and preventing it from causing unwanted modifications.
Commonly Used Scavengers for Mtt Deprotection:
-
Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective scavengers.[5] They react with the Mtt cation via reductive quenching to form a stable silyl ether and the corresponding triarylmethane.
-
Methanol (MeOH): Small amounts of methanol can act as a scavenger by quenching the Mtt cation to form the methyl Mtt ether. It has been shown to be particularly effective in preventing the cleavage of t-butyl protecting groups.[1]
Data Presentation: Efficacy of Scavengers in Mtt Deprotection
The following table summarizes the illustrative outcomes of Mtt deprotection of a model peptide containing a Lys(Mtt) residue and other acid-sensitive groups, under different deprotection conditions. The data highlights the significant improvement in product purity and the reduction of side products when scavengers are employed.
| Deprotection Cocktail | Main Product Purity (%) | t-Butyl Cleavage (%) | Premature Resin Cleavage (%) |
| 1% TFA in DCM | 75 | 15 | 10 |
| 1% TFA, 5% TIS in DCM | 95 | <1 | <1 |
| 1% TFA, 5% MeOH in DCM | 92 | <2 | 5 |
Note: The data presented in this table is illustrative and intended to demonstrate the general trends observed when using scavengers. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Mandatory Visualizations
Mtt Deprotection and the Role of Scavengers
Caption: Mechanism of Mtt deprotection and scavenger action.
Experimental Workflow for Mtt Deprotection with Scavengers
Caption: General workflow for Mtt deprotection using scavengers.
Experimental Protocols
Protocol 1: Mtt Deprotection using TFA/TIS in DCM
This is a robust and widely used protocol for the selective removal of the Mtt group.
Materials:
-
Peptide-resin containing an Mtt-protected residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Deprotection Cocktail: In a separate container, prepare the deprotection cocktail by adding TFA and TIS to DCM. A common composition is 1% TFA and 2-5% TIS (v/v) in DCM. For example, for 10 mL of cocktail, add 100 µL of TFA and 500 µL of TIS to 9.4 mL of DCM.[5]
-
Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin at room temperature.
-
Monitoring the Reaction: The Mtt cation imparts a yellow-orange color to the solution. The reaction is typically complete when the color is no longer generated upon addition of fresh reagent. A qualitative test can be performed by taking a few beads of resin, washing them with DCM, and adding a drop of concentrated TFA. An immediate orange color indicates incomplete deprotection.[5] The deprotection is usually carried out for 30-60 minutes, with repeated treatments if necessary.[5]
-
Washing: Once the deprotection is complete, drain the deprotection cocktail and wash the resin thoroughly with DCM (3 x 10 mL), followed by Methanol (2 x 10 mL), and then DCM again (3 x 10 mL).[5]
-
Neutralization: To neutralize any residual acid, wash the resin with a solution of 5% DIPEA in DMF (2 x 10 mL), followed by washing with DMF (3 x 10 mL) and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next synthetic step or cleavage from the resin.
Protocol 2: Mtt Deprotection using TES/HFIP/TFE in DCM
This protocol uses a milder acidic component and is an alternative for particularly acid-sensitive peptides.
Materials:
-
Peptide-resin containing an Mtt-protected residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Triethylsilane (TES)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroethanol (TFE)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Preparation of Deprotection Cocktail: Prepare the deprotection cocktail with the following composition: 6.5:2:1:0.5 (v/v/v/v) of DCM:TES:HFIP:TFE.
-
Deprotection Reaction: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Similar to Protocol 1, monitor the reaction for the disappearance of the yellow-orange color.
-
Washing: After complete deprotection, drain the cocktail and wash the resin with DCM (5 x 10 mL).
-
Neutralization: Wash the resin with 10% DIPEA in DMF (2 x 10 mL), followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Drying: Dry the resin before subsequent steps.
Conclusion
The use of scavengers during the acidic deprotection of the Mtt group is crucial for preventing a range of side reactions that can compromise the yield and purity of the final product. Trialkylsilanes like TIS and TES are highly effective at quenching the reactive Mtt carbocation, thereby minimizing alkylation of sensitive amino acid residues and preventing premature cleavage of other acid-labile protecting groups and the peptide from the resin. The protocols provided in this application note offer reliable methods for achieving clean and efficient Mtt deprotection, which is essential for the successful synthesis of complex peptides and other organic molecules. Careful selection of the deprotection cocktail and thorough monitoring of the reaction are key to obtaining high-quality products.
References
Application of Fmoc-Cys(Mtt)-OH in the Synthesis of Peptides with Multiple Disulfide Bridges
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and regioselective formation of multiple disulfide bridges is a critical challenge in the chemical synthesis of complex peptides and proteins. These intramolecular linkages are often essential for maintaining the three-dimensional structure, stability, and biological activity of molecules such as conotoxins, insulin, and various therapeutic bicyclic peptides.[1][2] An effective strategy to achieve this is through the use of orthogonally protected cysteine residues, which allows for the sequential and controlled formation of each disulfide bond.[3]
Fmoc-Cys(Mtt)-OH, Nα-Fmoc-S-(4-methyltrityl)-L-cysteine, is a key building block in this orthogonal protection scheme. The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the cysteine thiol.[4] Its principal advantage lies in its selective removal under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][5] This allows for the deprotection of the Mtt-protected cysteine and the formation of the first disulfide bond while the peptide remains attached to the solid-phase resin, and other protecting groups, such as the more acid-stable Acetamidomethyl (Acm) or Trityl (Trt) groups on other cysteines, remain intact.[6]
This document provides detailed application notes and protocols for the strategic use of this compound in the solid-phase peptide synthesis (SPPS) of peptides containing multiple disulfide bridges.
Orthogonal Protection Strategy
The synthesis of peptides with multiple disulfide bonds relies on a carefully planned orthogonal protection strategy. This involves using a set of protecting groups for different cysteine pairs that can be removed under distinct chemical conditions without affecting the others.[3] this compound is often used in combination with other commercially available protected cysteine derivatives.
A common strategy for a two-disulfide-bridged peptide involves the use of this compound and Fmoc-Cys(Acm)-OH. For peptides with three disulfide bonds, a combination of protecting groups like Mtt, Acm, and Trt or StBu can be employed.[1][7] The order of disulfide bond formation is crucial and needs to be determined based on the specific peptide sequence and desired connectivity.[7]
Key Cysteine Protecting Groups and their Orthogonality
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| 4-Methyltrityl | Mtt | 1-2% TFA in DCM, often with scavengers (e.g., TIS)[3][8] | Acm, StBu, Trt (partially) |
| Acetamidomethyl | Acm | Iodine (I2), Mercury(II) acetate[3][6] | Mtt, Trt, StBu |
| Trityl | Trt | Higher concentrations of TFA (e.g., in cleavage cocktail), or mild acid for on-resin cleavage[3] | Acm, StBu |
| tert-Butylthio | StBu | Reducing agents (e.g., phosphines, thiols)[9] | Mtt, Acm, Trt |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the assembly of a linear peptide chain with orthogonally protected cysteines using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids, including this compound and other orthogonally protected Cys derivatives (e.g., Fmoc-Cys(Acm)-OH)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the next Fmoc-amino acid (3-5 equivalents) using the chosen coupling reagents and DIEA in DMF. Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and other protected cysteines at the desired positions.
-
After the final coupling, perform a final Fmoc deprotection.
Protocol 2: On-Resin Selective Deprotection of the Mtt Group and First Disulfide Bond Formation
This protocol describes the selective removal of the Mtt group and the subsequent on-resin oxidation to form the first disulfide bridge.
Materials:
-
Peptidyl-resin from Protocol 1
-
TFA/Triisopropylsilane (TIS)/DCM solution (1:2:97 v/v/v)[8]
-
DCM
-
DMF
-
Methanol (MeOH)
-
1% DIEA in DMF
-
Oxidizing agent (e.g., 0.1 M Iodine in DMF or Thallium(III) trifluoroacetate)
Procedure:
-
Wash the peptidyl-resin thoroughly with DCM.
-
Suspend the resin in the TFA/TIS/DCM (1:2:97) solution (approximately 10 mL per gram of resin).[8]
-
Gently shake the mixture at room temperature for 30 minutes. Repeat this step multiple times (e.g., 5-10 times for 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.[10]
-
To monitor the completion of the deprotection, a small sample of resin beads can be taken and treated with a drop of TFA. An immediate orange color indicates the presence of remaining Mtt groups.[8]
-
Filter the resin and wash extensively with DCM, followed by MeOH, and then DCM again.[8]
-
Neutralize the resin by washing with 1% DIEA in DMF, followed by thorough washing with DMF.[8]
-
For the first disulfide bond formation, dissolve the peptidyl-resin in DMF.
-
Add the oxidizing agent (e.g., Iodine solution) dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the excess iodine by adding a solution of ascorbic acid until the solution becomes colorless.
-
Wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage from Resin and Formation of the Second Disulfide Bond
This protocol details the cleavage of the peptide from the resin and the subsequent formation of the second disulfide bond in solution.
Materials:
-
Peptidyl-resin with the first disulfide bond formed
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
-
Buffer for disulfide bond formation (e.g., ammonium bicarbonate buffer, pH 8)
-
Oxidizing agent for Acm removal (e.g., 0.1 M Iodine in 40% acetic acid or MeOH)[6]
-
Ascorbic acid solution (1 M aqueous)
-
Reversed-phase HPLC system for purification
Procedure:
-
Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a suitable buffer for the second disulfide bond formation. The peptide concentration should be low to favor intramolecular cyclization.
-
Add the iodine solution dropwise while stirring until a faint yellow color persists.
-
Allow the reaction to proceed for 1-2 hours, monitoring by HPLC.[6]
-
Quench the reaction with ascorbic acid solution.[6]
-
Purify the final bicyclic peptide by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Visualizing the Workflow
Synthesis Workflow for a Two-Disulfide Bridged Peptide
Caption: Workflow for synthesizing a two-disulfide bridged peptide.
Orthogonal Deprotection Logic
Caption: Orthogonal deprotection logic for cysteine protecting groups.
Conclusion
The strategic use of this compound is a powerful tool for the synthesis of complex peptides with multiple, regioselectively formed disulfide bridges. Its selective lability under mild acidic conditions provides a crucial orthogonal handle that, when combined with other protecting groups like Acm and Trt, enables the stepwise and controlled formation of intricate disulfide connectivities. The protocols and workflows outlined in this document provide a foundational guide for researchers to successfully implement this methodology in their peptide synthesis endeavors, ultimately facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 269067-38-1: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Post-Synthesis Modification of Cysteine Following Mtt Group Removal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis modification of cysteine residues on solid-phase support after the selective removal of the 4-methyltrityl (Mtt) protecting group. The ability to selectively deprotect and modify cysteine residues on-resin opens up a plethora of possibilities for synthesizing complex peptides, including cyclic peptides, stapled peptides, and peptides with site-specific conjugations for various research and therapeutic applications.
Introduction to Orthogonal Protection in Peptide Synthesis
The synthesis of modified peptides relies on the concept of orthogonal protection, where different protecting groups can be removed under specific conditions without affecting others.[1] The Mtt group is an acid-labile protecting group for the thiol side chain of cysteine. Its key advantage is its lability to dilute trifluoroacetic acid (TFA), which allows for its removal while the peptide remains attached to the resin and other acid-labile protecting groups (like Boc and tBu) on other amino acids remain intact. This selective deprotection unveils a reactive thiol group on the cysteine residue, which can then be subjected to a variety of on-resin modifications.
Mtt Group Removal: Protocols and Considerations
The selective removal of the Mtt group is the crucial first step for post-synthesis modification. The most common method involves treatment with a dilute solution of TFA in dichloromethane (DCM).
Protocol 1: Mtt Deprotection using TFA/TIS/DCM
This is the most widely used method for Mtt removal. Triisopropylsilane (TIS) is included as a scavenger to prevent the re-attachment of the Mtt cation to the deprotected thiol.
Reagents:
-
Peptide-resin with Mtt-protected cysteine
-
Deprotection solution: 1-2% TFA (v/v) and 2-5% TIS (v/v) in DCM
-
DCM (dichloromethane)
-
DMF (N,N-dimethylformamide)
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the Mtt-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add the deprotection solution (1-2% TFA, 2-5% TIS in DCM) to the resin (approximately 10 mL per gram of resin).[2]
-
Gently agitate the resin suspension at room temperature for 30 minutes. Repeat this step 2-3 times for complete deprotection.
-
To monitor the deprotection, a small sample of the resin can be taken and washed with DCM. Addition of a drop of TFA will result in an orange or yellow color if the Mtt group is still present.
-
Once deprotection is complete (no color change observed), filter the resin and wash thoroughly with DCM (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).
-
The resin is now ready for the subsequent on-resin modification of the deprotected cysteine.
Experimental Workflow: Mtt Deprotection
Caption: Workflow for Mtt group removal from cysteine.
Post-Synthesis Modification of the Cysteine Thiol
Once the Mtt group is removed, the free thiol group on the cysteine residue is available for a range of chemical modifications. The following sections detail protocols for on-resin disulfide bond formation, alkylation, and acylation.
On-Resin Disulfide Bond Formation
Intramolecular or intermolecular disulfide bonds are crucial for the structure and function of many peptides. On-resin cyclization is an efficient method to form these bonds, often leading to higher yields and purity compared to solution-phase methods.
NCS is a mild and efficient oxidizing agent for the formation of disulfide bonds on-resin. The reaction is typically fast and compatible with most amino acid side chains, except for methionine and tryptophan which can be oxidized.[3][4]
Reagents:
-
Resin with deprotected cysteine thiol(s)
-
N-Chlorosuccinimide (NCS)
-
DMF (N,N-dimethylformamide)
-
DCM (dichloromethane)
Procedure:
-
Following Mtt deprotection and washing (Protocol 1), swell the resin in DMF.
-
Prepare a solution of NCS (2 equivalents per thiol group) in DMF.
-
Add the NCS solution to the resin and agitate at room temperature for 15-30 minutes.
-
Monitor the reaction for the disappearance of free thiols using Ellman's test.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).
-
The resin-bound cyclic peptide is now ready for cleavage from the solid support.
On-Resin Alkylation of Cysteine
S-alkylation of the cysteine thiol is a versatile method to introduce a wide range of functionalities, including fluorescent labels, biotin tags, or hydrocarbon staples for creating "stapled peptides."
Michael addition is a common and efficient method for cysteine alkylation on-resin, utilizing electrophilic acceptors like maleimides or vinyl sulfonamides.
Reagents:
-
Resin with deprotected cysteine thiol
-
Alkylating agent (e.g., N-ethylmaleimide, divinylsulfone) (5-10 equivalents)
-
Base (e.g., DIPEA or DBU, 10-20 equivalents)
-
DMF (N,N-dimethylformamide)
-
DCM (dichloromethane)
Procedure:
-
Following Mtt deprotection and washing (Protocol 1), swell the resin in DMF.
-
Dissolve the alkylating agent and the base in DMF.
-
Add the solution to the resin and agitate at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the alkylating agent.
-
Monitor the reaction for the disappearance of free thiols using Ellman's test.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The resin-bound S-alkylated peptide is now ready for cleavage.
On-Resin Acylation of Cysteine
S-acylation of the cysteine thiol leads to the formation of a thioester linkage. This modification is a key post-translational modification in biological systems (e.g., S-palmitoylation) and can be mimicked synthetically.[5][6]
This protocol provides a general method for the acylation of the cysteine thiol on-resin using an activated carboxylic acid.
Reagents:
-
Resin with deprotected cysteine thiol
-
Carboxylic acid (e.g., palmitic acid, acetic anhydride) (5-10 equivalents)
-
Coupling agent (e.g., HBTU, DIC) (5-10 equivalents)
-
Base (e.g., DIPEA) (10-20 equivalents)
-
DMF (N,N-dimethylformamide)
-
DCM (dichloromethane)
Procedure:
-
Following Mtt deprotection and washing (Protocol 1), swell the resin in DMF.
-
In a separate vessel, pre-activate the carboxylic acid by dissolving it with the coupling agent and base in DMF for 10-15 minutes.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of free thiols using Ellman's test.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The resin-bound S-acylated peptide is now ready for cleavage.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the post-synthesis modification of cysteine after Mtt group removal. Note that yields can be sequence-dependent and may require optimization.
| Modification Type | Reagent(s) | Reaction Time | Reported Yield/Purity |
| Disulfide Bond Formation | N-Chlorosuccinimide (NCS) | 15 - 30 min | >80% purity[7] |
| Alkylation (Stapling) | Divinylsulfone | 1 hour | >95% conversion |
| Alkylation (Maleimide) | N-ethylmaleimide | 1 - 2 hours | High efficiency[8] |
| Acylation | Acetic Anhydride/DIPEA | 2 - 4 hours | Generally high, but specific quantitative data for on-resin S-acylation post-Mtt removal is limited in readily available literature. |
Application Example: Stapled Peptides in Modulating Apoptosis
Stapled peptides are a class of synthetic peptides where a covalent linkage, often introduced via cysteine alkylation, constrains the peptide into a specific conformation, typically an α-helix. This can enhance their cell permeability, proteolytic stability, and binding affinity to their target proteins.
A prominent application of stapled peptides is in the modulation of protein-protein interactions within the apoptosis (programmed cell death) pathway. For instance, stapled peptides mimicking the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic proteins like Bcl-2, thereby promoting cancer cell death.[3][4][7]
Signaling Pathway: Intrinsic Apoptosis Pathway Modulation by a Stapled BH3 Peptide
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Stapled Peptides can open Routes to new Therapy Approaches for Multiple Diseases | Technology Networks [technologynetworks.com]
- 4. dovepress.com [dovepress.com]
- 5. Site-specific analysis of protein S-acylation by resin-assisted capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oipub.com [oipub.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete Mtt (4-Methyltrityl) group deprotection during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Mtt protecting group in SPPS?
A1: The Mtt group is used to protect the side-chain amino groups of amino acids like lysine or ornithine. Its key feature is its acid lability, which allows for its selective removal under mild acidic conditions, enabling subsequent modifications such as peptide branching or cyclization on the solid support.[1]
Q2: What are the standard reagents used for Mtt deprotection?
A2: A common reagent cocktail for Mtt deprotection is a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] This solution often includes a scavenger, such as 2-5% triisopropylsilane (TIS), to prevent the reattachment of the Mtt cation.[2][3]
Q3: How can I visually monitor the progress of Mtt deprotection?
A3: The cleavage of the Mtt group releases the Mtt cation, which imparts a yellow or orange color to the reaction solution.[1][3] The disappearance of this color upon successive treatments can be a qualitative indicator of the reaction's progression. However, if a scavenger like TIS is used, this color will be quenched.[3][4]
Q4: Is UV-Vis spectrophotometry a reliable method for monitoring Mtt deprotection?
A4: While the Mtt cation has a characteristic absorbance, UV-Vis monitoring can be unreliable. This is because other protecting groups, such as Trityl (Trt), can also be partially cleaved and their cations absorb at similar wavelengths, making it difficult to distinguish between them, especially towards the end of the deprotection process.[2][5]
Q5: What are some alternative, milder reagents for Mtt deprotection?
A5: For sensitive peptides or resins, milder conditions can be employed. A mixture of hexafluoroisopropanol (HFIP) in DCM is a common alternative.[2][3] One recommended cocktail is 30% HFIP in DCM.[2][3] Another option includes acetic acid (AcOH) and trifluoroethanol (TFE) in DCM.[1]
Troubleshooting Guide: Incomplete Mtt Deprotection
This guide addresses the common issue of incomplete Mtt group removal and provides systematic steps for troubleshooting.
Problem: HPLC or Mass Spectrometry analysis of the final peptide indicates the presence of the Mtt group.
Initial Diagnosis
-
Visual Inspection: During the deprotection steps, did the resin and solution appear as expected? A persistent yellow/orange color in the absence of a scavenger suggests the continued presence of the Mtt cation.
-
Qualitative Test: A small number of resin beads can be treated with a drop of TFA. An immediate orange color indicates the presence of the Mtt group.[1]
-
Analytical Confirmation: The most definitive method is to cleave a small amount of peptide from the resin and analyze it by HPLC and Mass Spectrometry to confirm the presence and quantity of the Mtt-protected species.[5][6]
Troubleshooting Workflow
Caption: A troubleshooting workflow for incomplete Mtt deprotection.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Deprotection Reagent Issues | Degraded TFA: TFA can degrade over time. Use fresh, high-quality TFA for preparing the deprotection cocktail. Incorrect Concentration: Ensure the percentage of TFA in DCM is accurate. For difficult sequences, a slight increase in concentration (e.g., from 1% to 2%) may be necessary, but be cautious of side reactions.[2] |
| Insufficient Reaction Time or Repetitions | Some peptide sequences may exhibit slower deprotection kinetics. Increase the number of deprotection treatments (e.g., from 3-5 times to 9-12 times) and/or the duration of each treatment (e.g., from 2 minutes to 5-10 minutes).[2][3] |
| Poor Resin Swelling | Inadequate swelling of the resin can hinder reagent access to the Mtt-protected sites. Ensure the resin is fully swollen in a suitable solvent like DCM or DMF before initiating deprotection. |
| Steric Hindrance | The local environment of the Mtt group within the peptide sequence can affect its accessibility. In such cases, longer reaction times or a switch to a stronger deprotection cocktail may be required. |
| Hydrophobicity of Resin | On highly hydrophobic resins, the standard AcOH/TFE/DCM cocktail may not be effective. A TFA-based cocktail is generally more suitable in these cases.[1] |
Quantitative Data on Deprotection Cocktails
The following table summarizes various reagent cocktails for Mtt deprotection with their typical conditions. The effectiveness of each cocktail can be sequence-dependent.
| Deprotection Cocktail | Typical Conditions | Notes |
| 1-2% TFA, 2-5% TIS in DCM | 5-12 repetitions of 2-10 minutes each at room temperature.[2][3] | The most common method. TIS is a scavenger that prevents Mtt cation reattachment.[2][3] |
| 30% HFIP in DCM | 3 repetitions of 5-15 minutes each at room temperature.[2][3] | A milder alternative to TFA, useful for acid-sensitive peptides. |
| AcOH/TFE/DCM (1:2:7 v/v/v) | 1 hour at room temperature.[3] | Generally effective on standard resins but may fail on hydrophilic resins.[1] |
| 2% TFA, 2% TIS in EtOAc/MeCN (1:1) | Not specified in detail, but presented as a "greener" alternative to DCM.[2][7] | A more environmentally friendly solvent system.[7] |
Experimental Protocols
Protocol 1: Standard Mtt Deprotection using TFA/TIS/DCM
-
Swell the Mtt-protected peptide-resin in DCM for at least 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: 1% TFA and 2% TIS in DCM (v/v/v).
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the resin at room temperature for 30 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), Methanol (2x), and DCM (3x).[1]
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2x).[1]
-
Wash the resin with DMF (3x) and DCM (3x).
-
To ensure complete deprotection, a small sample of resin can be taken for a qualitative test or cleaved for HPLC/MS analysis. If deprotection is incomplete, repeat steps 4-9.
Protocol 2: Monitoring Mtt Deprotection by HPLC
-
After a deprotection cycle, take a small sample of the resin (5-10 mg).
-
Wash the resin sample thoroughly with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail suitable for your resin and other protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin sample and allow it to react for 1-2 hours.
-
Filter the cleaved peptide solution and precipitate the peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) and mass spectrometry.
-
Compare the peak areas of the Mtt-protected and deprotected peptide to quantify the extent of deprotection.[5]
Mechanism and Visualization
Mtt Deprotection Mechanism
The deprotection of the Mtt group is an acid-catalyzed process. The acid protonates the nitrogen atom attached to the Mtt group, making it a good leaving group. The Mtt group then departs as a stable Mtt carbocation, which is subsequently quenched by a scavenger like TIS.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. polypeptide.com [polypeptide.com]
How to prevent side reactions during Fmoc-Cys(Mtt)-OH coupling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the coupling of Fmoc-Cys(Mtt)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Problem 1: High Levels of Racemization Detected
Cause: The α-proton of cysteine is susceptible to abstraction by base, leading to racemization (loss of stereochemical integrity). This is particularly prevalent with highly activating coupling reagents and strong bases.
Solution:
-
Choice of Coupling Reagent and Base: Avoid using highly activating uronium or phosphonium reagents like HBTU or HATU in combination with strong, sterically hindered bases such as N,N-diisopropylethylamine (DIEA). Instead, opt for carbodiimide-based activation with reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). If a stronger activating agent is necessary, consider using a weaker base like 2,4,6-collidine.
-
Minimize Pre-activation Time: Extended pre-activation of this compound with the coupling reagent and base before addition to the resin can significantly increase racemization. Add the activated amino acid to the resin immediately after a short pre-activation period (1-2 minutes).
-
Solvent Conditions: The polarity of the solvent can influence racemization. Using a less polar solvent system, such as a 1:1 mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), can help reduce racemization compared to pure DMF.
Quantitative Data Summary: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents
Note: This data is for the closely related Fmoc-Cys(Trt)-OH and serves as a valuable guide for this compound.
| Coupling Reagent/Method | Base | % D-Cys Formation (Racemization) |
| DIPCDI/Oxyma | - | 3.3% |
| HCTU/6-Cl-HOBt | DIEA | 8.0% (25°C) |
| HCTU/6-Cl-HOBt | DIEA | 10.9% (80°C, Microwave) |
| HCTU/6-Cl-HOBt | DIEA | 26.6% (90°C, Microwave) |
Troubleshooting Workflow for Racemization
Caption: Troubleshooting logic for addressing racemization.
Problem 2: Premature Deprotection of the Mtt Group
Cause: The 4-methyltrityl (Mtt) group is acid-labile and can be prematurely cleaved by the acidic environment generated by some coupling reagents or additives, or by repeated cycles of TFA treatment in some synthetic strategies.
Solution:
-
Choice of Coupling Additives: While additives like HOBt and Oxyma are crucial for suppressing racemization, their acidic nature can contribute to Mtt group loss. Ensure that the equivalents of the additive do not significantly exceed the equivalents of the amino acid and coupling reagent.
-
Avoid Strongly Acidic Conditions: If the synthesis strategy involves any acidic washes other than the final cleavage, ensure the concentration of the acid (e.g., TFA) is kept to a minimum (ideally below 1%) and for the shortest possible time.
-
Use of Scavengers During Coupling (Experimental): While not standard practice, the addition of a small amount of a scavenger like triisopropylsilane (TIS) to the coupling mixture could theoretically quench reactive cationic species that might attack the Mtt group. This should be carefully optimized as it may interfere with the coupling reaction.
Problem 3: β-Elimination and Formation of Piperidinylalanine
Cause: When Cys(Mtt) is the C-terminal amino acid, particularly when anchored to a Wang-type resin, it is susceptible to base-catalyzed β-elimination of the protected thiol group. The resulting dehydroalanine intermediate can then react with piperidine (from Fmoc deprotection) to form a piperidinylalanine adduct.
Solution:
-
Resin Choice: For peptides with a C-terminal cysteine, the use of a 2-chlorotrityl chloride resin is highly recommended as it is known to suppress this side reaction.
-
Minimize Piperidine Exposure: Reduce the time of piperidine treatment during Fmoc deprotection to the minimum required for complete removal of the Fmoc group.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during this compound coupling?
A1: The most common side reactions are racemization, premature deprotection of the Mtt group, and for C-terminal cysteine residues, β-elimination leading to the formation of piperidinylalanine.
Q2: Why is this compound prone to racemization?
A2: The sulfur atom in the cysteine side chain increases the acidity of the α-proton. During the activation step of the coupling reaction, the presence of a base can facilitate the abstraction of this proton, leading to the formation of a planar enolate intermediate which can be protonated from either side, resulting in a mixture of L- and D-isomers.
Q3: Can I use scavengers during the coupling of this compound?
A3: The use of scavengers like triisopropylsilane (TIS) is standard practice during the final TFA cleavage to trap the liberated Mtt cations. Their use during the coupling step is not a conventional method but could be explored cautiously to mitigate premature Mtt deprotection. The potential for interference with the coupling reaction would need to be carefully evaluated for each specific case.
Q4: How does the Mtt group's stability compare to other cysteine protecting groups?
A4: The Mtt group is more acid-labile than the trityl (Trt) group but more stable than the 4-methoxytrityl (Mmt) group. This allows for its selective removal on-resin using dilute TFA, providing an orthogonal protection strategy in the synthesis of complex peptides with multiple disulfide bonds.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using DIC/Oxyma
This protocol is recommended to minimize the risk of racemization during the incorporation of this compound.
Materials:
-
This compound
-
SPPS Resin (e.g., Rink Amide or 2-Chlorotrityl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a 1:1 mixture of DMF and DCM.
-
Add the amino acid/Oxyma solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result will show yellow beads).
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Workflow for Minimized Racemization Coupling
Caption: Recommended workflow for this compound coupling.
Technical Support Center: Optimizing Mtt Group Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the 4-methyltrityl (Mtt) protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during Mtt group cleavage from the side chains of amino acids like Lysine, Ornithine, and Cysteine in solid-phase peptide synthesis.
Issue 1: Incomplete Mtt Group Cleavage
-
Symptom: The trityl cation test remains positive (orange color) after the standard deprotection time, or subsequent analytical methods (e.g., HPLC, mass spectrometry) show the presence of the Mtt-protected species.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Reagent Volume | Increase the number of deprotection cycles or the duration of each treatment. Ensure a sufficient volume of the cleavage cocktail is used (approximately 10 mL per gram of resin).[1][2] |
| Inefficient Cleavage Cocktail | For hydrophobic resins, a standard solution of 1-2% Trifluoroacetic acid (TFA) with scavengers in Dichloromethane (DCM) is often effective.[1] For more resistant cases or on hydrophilic resins, consider using a stronger cleavage cocktail containing Hexafluoroisopropanol (HFIP).[1] |
| Steric Hindrance | In complex or sterically hindered peptides, the Mtt group may be less accessible. Longer reaction times or repeated treatments may be necessary.[3] |
| Inadequate Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM) before adding the cleavage cocktail to allow for better reagent penetration. |
Issue 2: Premature Cleavage of Other Protecting Groups or from the Resin
-
Symptom: Analysis of the cleavage solution or the final peptide shows the loss of other acid-labile protecting groups (e.g., Boc) or the peptide has been prematurely cleaved from the resin.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| TFA Concentration is Too High | The Mtt group is significantly more acid-labile than Boc and other common protecting groups. Use a low concentration of TFA, typically 1-2%.[3] |
| Prolonged Exposure to Acidic Conditions | Minimize the total time the peptide is exposed to the acidic cleavage cocktail. It is often better to perform multiple short treatments rather than a single long one.[3] |
| Highly Acid-Labile Resin Linker | For very acid-sensitive resins, cleavage with TFA can be problematic. Consider using alternative, milder cleavage conditions, such as a mixture of acetic acid, trifluoroethanol (TFE), and DCM, although this may not be effective on all resin types.[1][3] |
Issue 3: Side Reactions or Peptide Modification
-
Symptom: The final peptide product is impurified with byproducts, such as re-alkylation of the deprotected amine or modification of sensitive amino acids.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Re-attachment of the Trityl Cation | The liberated Mtt carbocation can re-attach to the deprotected amine or other nucleophilic side chains. Always include a scavenger, such as Triisopropylsilane (TIS) or Triethylsilane (TES), in the cleavage cocktail to quench the carbocation.[1] |
| Oxidation of Sensitive Residues | For peptides containing sensitive amino acids like Tryptophan or Methionine, ensure that appropriate scavengers are included in the final cleavage and deprotection steps following Mtt removal. |
| Aspartimide Formation | In sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, acidic conditions can promote aspartimide formation. While more common during Fmoc deprotection with piperidine, prolonged exposure to the acidic Mtt cleavage cocktail could potentially contribute.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Mtt group cleavage?
The cleavage of the Mtt group is an acid-catalyzed process. The reaction is initiated by the protonation of the nitrogen atom of the protected amine by an acid, such as TFA. This is followed by the elimination of the stable 4-methyltrityl carbocation, which is then quenched by a scavenger like TIS.
Q2: How can I monitor the progress of the Mtt cleavage reaction?
A simple qualitative method is the trityl cation test. After a deprotection step, a few resin beads are removed, washed, and a drop of TFA is added. An immediate orange or yellow color indicates the presence of the Mtt cation, signifying incomplete cleavage. The deprotection cycles should be continued until this test is negative (colorless).[1][2] For more quantitative monitoring, HPLC analysis of a small, cleaved sample can be performed.
Q3: What are the standard cleavage cocktails for Mtt removal?
The choice of cleavage cocktail can depend on the resin and the peptide sequence. Here are some commonly used cocktails:
| Cleavage Cocktail | Composition (v/v/v) | Typical Application |
| TFA/TIS/DCM | 1:2:97 | Standard condition for many applications, especially with hydrophobic resins.[1][2] |
| AcOH/TFE/DCM | 1:2:97 | A milder alternative for acid-sensitive resins, though may not be universally effective.[1] |
| TES/HFIP/TFE/DCM | 2:1:0.5:6.5 | A stronger cocktail, often used for more resistant Mtt groups or on hydrophilic resins.[1] |
Q4: Why is a scavenger like TIS or TES necessary?
The Mtt group is cleaved as a stable carbocation. Without a scavenger, this carbocation can re-attach to the newly deprotected amine or other nucleophilic side chains on the peptide, leading to undesired side products. Scavengers like TIS and TES are "cation trappers" that react with and neutralize the Mtt cation.[1]
Q5: Can I use Mtt protection for amino acids other than Lysine?
Yes, the Mtt group is also used to protect the side chains of other amino acids with primary amines, such as Ornithine, 2,4-diaminobutyric acid, and 2,3-diaminopropionic acid.[1] It has also been used for the side chain protection of Asparagine and Glutamine.[5]
Experimental Protocols
Protocol 1: Mtt Cleavage with TFA/TIS/DCM
This protocol is suitable for standard Mtt deprotection on many solid-phase resins.
-
Swell the Mtt-protected peptidyl-resin in Dichloromethane (DCM).
-
Prepare the cleavage cocktail: 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM (v/v/v).
-
Drain the swelling solvent from the resin.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 30 minutes.[1][2]
-
Perform a trityl cation test:
-
Remove a few resin beads.
-
Wash the beads with DCM.
-
Add 1-2 drops of neat TFA.
-
An immediate orange color indicates incomplete cleavage.
-
-
If the test is positive, repeat steps 4-6.
-
If the test is negative, filter the resin and wash thoroughly with DCM, Methanol, and then DMF.
-
Neutralize the resin with a 10% solution of Diisopropylethylamine (DIEA) in DMF before proceeding with the next synthetic step.
Protocol 2: Mtt Cleavage with HFIP-based Cocktail
This protocol is recommended for more challenging Mtt deprotections or for use with hydrophilic resins.
-
Swell the Mtt-protected peptidyl-resin in Dichloromethane (DCM).
-
Prepare the cleavage cocktail: Hexafluoroisopropanol (HFIP), Triethylsilane (TES), Trifluoroethanol (TFE), and DCM in a ratio of 2:2:1:6.5 (v/v/v/v).
-
Drain the swelling solvent from the resin.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1 hour.[1]
-
Perform a trityl cation test as described in Protocol 1.
-
If the test is positive, continue agitating for another hour and re-test.
-
Once the test is negative, filter the resin and wash thoroughly with DCM and then DMF.
-
Neutralize the resin with a 10% solution of Diisopropylethylamine (DIEA) in DMF.
Visualized Workflows
Caption: Standard workflow for Mtt group cleavage on solid-phase resin.
Caption: Troubleshooting logic for common Mtt cleavage issues.
References
Technical Support Center: Troubleshooting Fmoc-Cys(Mtt)-OH Coupling
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Cys(Mtt)-OH in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and improve your synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling yield of this compound often low?
Low coupling yields with this compound are primarily attributed to two factors:
-
Steric Hindrance: The 4-methyltrityl (Mtt) group is exceptionally bulky. This steric bulk physically obstructs the approach of the activated carboxyl group of this compound to the N-terminal amine of the growing peptide chain on the solid support, leading to slower and less efficient peptide bond formation.
-
Intramolecular Lactam Formation: A more significant, yet often overlooked, issue is the propensity of activated Fmoc-amino acids with side-chain protection, like the Mtt group, to undergo rapid intramolecular cyclization to form a lactam. This side reaction consumes the activated amino acid, rendering it unavailable for coupling to the peptide chain. While this has been extensively documented for the structurally similar Fmoc-Dab(Mtt)-OH, the same mechanism is highly likely to affect this compound.[1]
Q2: What are the potential side reactions associated with this compound coupling?
Besides low coupling yield due to lactam formation, other potential side reactions include:
-
Racemization: Cysteine derivatives are particularly susceptible to racemization (the loss of stereochemical integrity) during activation, especially when using strong bases like diisopropylethylamine (DIPEA).[2]
-
β-Elimination: Although less common with the Mtt group compared to other protecting groups, β-elimination of the protected thiol can occur under basic conditions, leading to the formation of dehydroalanine.
Q3: Are there better alternatives to the Mtt protecting group for cysteine?
Yes, several other protecting groups for the cysteine thiol are available, each with its own advantages and disadvantages. The choice depends on the specific requirements of your synthesis, such as the need for orthogonal deprotection. Some common alternatives include:
-
Trityl (Trt): Also bulky, but generally considered slightly less sterically hindering than Mtt. It is acid-labile and typically removed during the final cleavage from the resin. However, it is also prone to causing racemization.
-
Tetrahydropyranyl (Thp): Offers good protection and has been shown to result in lower racemization rates compared to Trt.
-
Acetamidomethyl (Acm): A smaller, more stable protecting group that is orthogonal to the standard Fmoc/tBu strategy. It requires specific reagents like iodine or silver salts for removal.
-
4-methoxytrityl (Mmt): More acid-labile than Trt, allowing for selective deprotection on-resin under mild acidic conditions.[3][4]
Troubleshooting Guide: Low Coupling Yield of this compound
If you are experiencing low coupling yields with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirm Incomplete Coupling
The first step is to verify that the low yield is indeed due to a failed coupling reaction.
-
Experimental Protocol: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads after the coupling step.[1][5][6][7][8]
-
Positive Result (blue beads): Indicates the presence of free primary amines, confirming that the coupling was incomplete.
-
Negative Result (yellow/colorless beads): Suggests that the coupling reaction was successful. If you still observe low yield of the final peptide, the issue may lie in subsequent steps like cleavage or purification.
-
Step 2: Optimize Coupling Conditions
If incomplete coupling is confirmed, the next step is to modify your protocol to favor the intermolecular coupling over intramolecular lactam formation and to overcome steric hindrance.
For sterically hindered amino acids, more potent activating reagents are recommended.
-
Recommendation: Switch from standard carbodiimide reagents (like DIC) to a uronium/aminium or phosphonium salt-based reagent. HATU, HCTU, and COMU are excellent choices for difficult couplings.[9][10]
Repeating the coupling step can help drive the reaction to completion.
-
Experimental Protocol: After the initial coupling reaction, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated this compound.[2][11]
To reduce the opportunity for lactam formation, minimize the time the amino acid is in its activated state before being added to the resin.
-
Recommendation: Add the coupling reagents to the this compound solution and immediately add this mixture to the resin. Avoid lengthy pre-activation times.
To minimize the risk of racemization, consider the base used in the coupling reaction.
-
Recommendation: If using a strong, bulky base like DIPEA, consider switching to a less sterically hindered or less basic alternative such as 2,4,6-collidine, especially when racemization is a concern.[2]
Step 3: Consider an Alternative Cysteine Derivative
If optimizing the coupling conditions does not sufficiently improve the yield, the most effective solution is often to switch to a different cysteine derivative with a less sterically demanding protecting group.
-
Recommendation: For routine synthesis where orthogonal deprotection is not required, Fmoc-Cys(Trt)-OH is a common alternative. For syntheses requiring higher stereochemical purity, Fmoc-Cys(Thp)-OH may be a better choice. If orthogonal deprotection is necessary, consider Fmoc-Cys(Acm)-OH.
Data Presentation
The following table provides a qualitative comparison of different cysteine protecting groups and their performance in SPPS.
| Feature | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Thp)-OH | Fmoc-Cys(Acm)-OH |
| Steric Hindrance | Very High | High | Moderate | Low |
| Expected Coupling Yield | Low to Moderate | Moderate to High | High | High |
| Propensity for Lactam Formation | High | Moderate | Low | Low |
| Relative Racemization Risk | Moderate | High | Low | Low |
| Orthogonal Deprotection | Yes (mild acid) | No (strong acid) | No (strong acid) | Yes (Iodine/Silver) |
Experimental Protocols
Protocol 1: Standard Kaiser Test for Monitoring Coupling Reactions
This protocol describes the qualitative Kaiser test to detect free primary amines on the resin.[1][5][6][7][8]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from your reaction vessel and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Optimized Coupling of a Sterically Hindered Amino Acid (e.g., this compound)
This protocol employs a potent coupling reagent and a double coupling strategy.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA or 2,4,6-collidine (8 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add the base (DIPEA or collidine) to the amino acid solution and immediately add the mixture to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test. If the result is positive, proceed with a second coupling.
-
For the second coupling, repeat steps 2-4 with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF and proceed to the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for low this compound coupling yield.
Caption: Competing reaction pathways for activated this compound.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of Fmoc-Cys(Mtt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the racemization of Fmoc-Cys(Mtt)-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, converting the pure L-enantiomer into a mixture of L- and D-isomers. During the activation of this compound for peptide bond formation, the α-proton becomes susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be subsequently protonated from either face, resulting in a loss of the original stereochemistry.[1] Cysteine residues are particularly prone to this side reaction.[2][3]
Q2: Why is it crucial to prevent the racemization of this compound?
A2: The presence of the D-cysteine diastereomer in a synthetic peptide can lead to a heterogeneous final product that is often difficult to purify. More critically, this impurity can significantly alter the peptide's three-dimensional structure, which in turn can affect its biological activity, receptor binding affinity, and overall therapeutic efficacy.
Q3: What are the primary factors that contribute to the racemization of this compound?
A3: Several factors during the coupling step can promote racemization:
-
Base-Mediated Racemization: The presence of a base, particularly strong tertiary amines like N,N-diisopropylethylamine (DIEA), can abstract the α-proton of the activated cysteine residue.[1]
-
Coupling Reagents: Certain highly activating uronium or phosphonium reagents (e.g., HBTU, HATU, PyBOP) in the presence of a strong base are known to increase the risk of racemization.[2]
-
Pre-activation Time: Extended pre-activation of this compound with the coupling reagent before addition to the resin can significantly increase the extent of racemization.
-
Solvent: The polarity of the solvent can play a role; for instance, using neat DMF may lead to higher racemization compared to less polar solvent mixtures.
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.
Q4: How does the Mtt (4-Methyltrityl) protecting group influence racemization compared to other S-protecting groups?
A4: While direct quantitative comparisons under identical conditions can be limited, the choice of the S-protecting group does influence the degree of racemization. The Mtt group is structurally similar to the widely used Trityl (Trt) group. Studies have shown that Fmoc-Cys(Trt)-OH is particularly susceptible to racemization.[3] The Mtt group offers the advantage of being cleaved under milder acidic conditions than Trt, which is beneficial for orthogonal protection strategies.[4] While the Mtt group does not inherently prevent racemization, employing optimized coupling protocols is key to minimizing this side reaction.
Troubleshooting Guide
Issue: Significant D-cysteine isomer detected in the final peptide.
This troubleshooting guide will help you diagnose and resolve issues related to the racemization of this compound during solid-phase peptide synthesis (SPPS).
Diagram: Troubleshooting Workflow for this compound Racemization
Caption: A logical workflow to troubleshoot and resolve issues of this compound racemization.
Step-by-Step Troubleshooting
-
Review Your Coupling Protocol:
-
Base Selection: If you are using a strong base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), consider switching to a weaker, more sterically hindered base such as 2,4,6-collidine or 2,6-lutidine.[5]
-
Coupling Reagent: For sensitive couplings involving cysteine, carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are recommended as they are known to suppress racemization.[2]
-
Pre-activation: Minimize the pre-activation time of the this compound with the coupling reagent to less than one minute before adding it to the resin. In many cases, no pre-activation is the best approach.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Consider using a less polar solvent mixture, such as 1:1 Dichloromethane (DCM)/N,N-Dimethylformamide (DMF), which has been shown to reduce racemization compared to neat DMF.
-
Temperature: If using microwave-assisted synthesis, lower the coupling temperature. For conventional synthesis, ensure the reaction is performed at room temperature or below.
-
-
Consider Alternative Protecting Groups:
-
If racemization persists and is a critical issue for your peptide, evaluating other S-protecting groups that have shown lower racemization potential, such as S-tetrahydropyranyl (Thp), might be a viable, albeit more involved, solution.[2]
-
Quantitative Data Summary
The following table summarizes the extent of D-Cys formation with Fmoc-Cys(Trt)-OH under various coupling conditions. While this data is for the Trt-protected cysteine, the trends are informative for understanding the factors that influence racemization and are generally applicable to Mtt-protected cysteine.
| Coupling Reagent | Base | Pre-activation Time (min) | Solvent | % D-Cys Formation |
| HBTU | DIEA | 5 | DMF | 5-33% |
| HATU | DIEA | 5 | DMF | High |
| PyBOP | DIEA | 5 | DMF | High |
| DIC/HOBt | - | 5 | DMF | <1% |
| DIC/Oxyma | - | 5 | DMF | ~0.74% (for Fmoc-Cys(Thp)-OH) |
| HBTU/HOBt | Collidine | 0 | DCM/DMF (1:1) | Low |
Data compiled from multiple sources indicating general trends.[2][5]
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Swelling: Swell the amino-functionalized resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF again (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling progress using a ninhydrin (Kaiser) test. A negative test indicates the completion of the coupling.
-
Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Diagram: Mechanism of Base-Catalyzed Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
How to monitor the efficiency of Mtt deprotection on-resin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the efficiency of 4-methyltrityl (Mtt) deprotection on-resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Mtt deprotection and why is it critical to monitor its efficiency?
The 4-methyltrityl (Mtt) group is a protecting group commonly used for the side chains of amino acids like Lysine. It can be selectively removed under mild acidic conditions, allowing for subsequent modifications such as branching or cyclization of the peptide while it is still attached to the resin.[1] Monitoring the deprotection reaction is crucial to ensure the complete removal of the Mtt group, which is essential for the success of the following synthetic steps. Incomplete deprotection can lead to failed couplings and the generation of deletion sequences, which are difficult to separate from the final product.[2]
Q2: What are the primary methods for monitoring on-resin Mtt deprotection?
There are several methods to monitor the efficiency of Mtt deprotection on-resin. The most common techniques include:
-
UV-Vis Spectrophotometry: This method involves monitoring the release of the Mtt cation, which has a characteristic absorbance.
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test that detects the presence of free primary amines on the resin after the Mtt group has been removed.[3]
-
Cleavage and Mass Spectrometry (MS) Analysis: A small portion of the resin is cleaved, and the resulting peptide is analyzed by mass spectrometry to confirm the mass change corresponding to the removal of the Mtt group.
Q3: How does UV-Vis spectrophotometric monitoring work for Mtt deprotection?
The Mtt group, upon cleavage, forms a stable yellow-orange Mtt carbocation that can be quantified by measuring its absorbance. However, it's important to note that the absorbance of the Mtt carbocation at 470 nm is only about twice that of the trityl (Trt) cation. This can make UV monitoring at this wavelength less reliable, especially towards the end of the deprotection when Mtt and Trt levels might be comparable if other Trt-protected residues are present.[4][5]
Q4: When is the Kaiser test useful for monitoring Mtt deprotection?
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines.[6] After the Mtt group is removed from a lysine side chain, a primary amine is exposed. A positive Kaiser test (indicated by a blue color) confirms the presence of this free amine, signifying a successful deprotection step.[3][7] Conversely, a negative result (yellow or no color change) suggests that the deprotection was incomplete.[7]
Q5: How can I definitively confirm complete Mtt deprotection?
The most definitive method is to perform a test cleavage on a small sample of the resin beads. The cleaved peptide is then analyzed by mass spectrometry (e.g., LC-MS). By comparing the observed mass with the expected masses of the Mtt-protected and deprotected peptides, you can confirm the completeness of the deprotection reaction.
Troubleshooting Guide
Issue 1: Incomplete Mtt Deprotection
-
Symptom: A negative or weak positive Kaiser test after the deprotection step. Mass spectrometry analysis of a test cleavage shows a significant peak corresponding to the Mtt-protected peptide.
-
Possible Causes & Solutions:
-
Insufficient Deprotection Time or Reagent Volume: The deprotection reagent may not have had enough time to fully react, or the volume may have been insufficient to completely swell and penetrate the resin.
-
Suboptimal Deprotection Cocktail: The chosen deprotection cocktail may not be strong enough for the specific peptide sequence or resin.
-
Peptide Aggregation: The peptide chain may be aggregated on the resin, hindering access of the deprotection reagent to the Mtt group.
-
Solution: Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or add chaotropic salts.
-
-
Issue 2: Premature Cleavage of Other Protecting Groups or from the Resin
-
Symptom: Mass spectrometry analysis shows the loss of other acid-labile protecting groups (e.g., Boc, tBu) or the desired peptide is found in the deprotection filtrate, indicating premature cleavage from the resin.[9]
-
Possible Causes & Solutions:
-
Deprotection Conditions are Too Harsh: The concentration of acid in the deprotection cocktail is too high, leading to the cleavage of other protecting groups or the linker to the resin.[1]
-
Solution: Reduce the concentration of TFA or the reaction time. Use milder deprotection conditions, such as successive treatments with 30% HFIP in DCM.[5]
-
-
Highly Acid-Labile Resin: The resin being used (e.g., 2-chlorotrityl chloride resin) is very sensitive to acid.
-
Solution: Use a less acid-sensitive resin if possible. Alternatively, use very mild deprotection conditions and carefully monitor the reaction progress to minimize premature cleavage.
-
-
Data Presentation
Table 1: Comparison of On-Resin Mtt Deprotection Monitoring Methods
| Monitoring Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the released Mtt cation. | Real-time monitoring, non-destructive. | Can be inaccurate if other trityl groups are present, less sensitive at the end of the reaction.[4][5] |
| Kaiser Test (Ninhydrin Test) | Colorimetric test for free primary amines.[3] | Simple, rapid, and highly sensitive for primary amines.[6] | Qualitative, not reliable for secondary amines (e.g., N-terminal proline).[10] |
| Cleavage and MS Analysis | A small resin sample is cleaved and analyzed by mass spectrometry. | Definitive and quantitative confirmation of deprotection. | Destructive, time-consuming, requires specialized equipment. |
Table 2: Common Mtt Deprotection Cocktails
| Reagent Cocktail | Typical Conditions | Notes |
| TFA/TIS/DCM | 1-2% TFA, 2-5% TIS in DCM.[11] | Most common method. TIS acts as a scavenger for the Mtt cation.[1] Multiple short treatments are often recommended.[8] |
| HFIP/DCM | 30% HFIP in DCM. | Milder conditions, useful for acid-sensitive peptides and resins.[5][8] |
| AcOH/TFE/DCM | 1:2:7 ratio. | Very mild conditions, but may not be effective for all sequences.[12] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Monitoring of Mtt Cation Release
-
Prepare the Mtt deprotection solution (e.g., 1% TFA in DCM).
-
Add the deprotection solution to the resin-bound peptide.
-
Collect the filtrate at specific time intervals.
-
Measure the absorbance of the filtrate. The Mtt cation has a characteristic absorbance, but the specific wavelength may vary.
-
Continue the deprotection until the absorbance of the filtrate reaches a plateau, indicating the reaction is complete.
Protocol 2: Kaiser Test (Ninhydrin Test) for Primary Amines
-
Reagent Preparation: [6]
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, diluted to 50 mL with pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
-
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Protocol 3: Test Cleavage and Mass Spectrometry Analysis
-
After the Mtt deprotection reaction, wash the resin thoroughly.
-
Take a small sample of the dried resin (5-10 mg).
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin sample and allow it to react for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by LC-MS to determine the mass of the peptide and confirm the absence of the Mtt group.
Visualizations
Caption: Workflow for Mtt deprotection and monitoring.
Caption: Troubleshooting incomplete Mtt deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 5z.com [5z.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of Fmoc-Cys(Mtt)-OH during coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility and coupling of Fmoc-Cys(Mtt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor coupling efficiency with this compound?
Poor coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky 4-methyltrityl (Mtt) protecting group can sterically hinder the approach of the activated amino acid to the free amine on the growing peptide chain.[1]
-
Low Solubility: this compound, like many large, protected amino acids, may have limited solubility in standard SPPS solvents, leading to incomplete dissolution and lower effective concentrations for the coupling reaction.
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, which blocks reactive sites and impedes the coupling of subsequent amino acids.[1]
-
Suboptimal Activation: Inefficient activation of the carboxylic acid of this compound can lead to slow and incomplete coupling.
Q2: Which solvents are recommended for dissolving this compound?
This compound is generally soluble in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2] If solubility issues persist, the addition of a small amount of Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) can be beneficial, though care must be taken as DMSO can be hygroscopic.[3] For particularly difficult sequences, a mixture of solvents may improve both amino acid solubility and resin swelling.
Q3: How does the Mtt protecting group compare to the Trt group in terms of lability?
The 4-methyltrityl (Mtt) group is significantly more acid-labile than the trityl (Trt) group.[4] The Mtt group can be selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA) (e.g., 0.5-1% TFA in DCM), while the Trt group requires stronger acidic conditions for cleavage.[4] This property makes this compound particularly useful for the on-resin formation of disulfide bridges or other side-chain modifications.[5]
Q4: What are the common side reactions associated with the coupling of cysteine derivatives?
The primary side reaction of concern during the coupling of cysteine derivatives is racemization, which is the loss of stereochemical integrity at the alpha-carbon. This is particularly problematic when using strong bases for activation.[6] Another potential side reaction, especially for C-terminal cysteine residues, is β-elimination, which can be catalyzed by the base used for Fmoc deprotection (piperidine).[7][8]
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based test) after the coupling step.
-
Presence of deletion sequences (peptide lacking the Cys(Mtt) residue) in the final product upon analysis by mass spectrometry.
-
Low overall yield of the desired peptide.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Solutions:
-
Enhance Solubility:
-
Ensure this compound is fully dissolved before adding it to the resin. Sonication can aid in dissolution.
-
Consider using a solvent mixture, such as DMF/DCM or NMP/DCM, to improve solubility.
-
-
Optimize Coupling Reagents and Conditions:
-
For sterically hindered amino acids like this compound, stronger coupling reagents are often necessary.[9]
-
Carbodiimide-based methods with additives that suppress racemization are recommended.
Recommended Coupling Cocktails:
Coupling Reagent Additive Base Solvent Temperature Time Key Considerations HATU HOAt DIPEA or Collidine DMF or NMP Room Temp. to 50°C 1 - 4 hours Highly efficient for hindered couplings.[9] HCTU - DIPEA or Collidine DMF or NMP Room Temp. to 50°C 1 - 4 hours Similar to HATU, offers high coupling efficiency.[9] DIC Oxyma Pure - DMF or NMP Room Temp. 1 - 4 hours Reduces the risk of racemization.[10] | PyBOP | - | DIPEA or NMM | DMF or NMP | Room Temp. | 1 - 4 hours | Effective for hindered couplings, but may increase the risk of racemization with sensitive amino acids.[9] |
-
-
Implement a Double Coupling Protocol: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[1]
-
Extend the Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[1]
Issue 2: Racemization of the Cysteine Residue
Symptoms:
-
Presence of a diastereomeric impurity in the final peptide, often observed as a shoulder or a separate peak close to the main product peak in HPLC analysis.
-
Mass spectrometry will show a peak with the correct mass, but the peptide's biological activity may be reduced.
Logical Flow for Minimizing Racemization:
Caption: Strategies to minimize cysteine racemization.
Solutions:
-
Choice of Base: Avoid strong bases like N,N'-Diisopropylethylamine (DIPEA) when possible. Use a weaker base such as sym-collidine to minimize base-catalyzed racemization.[6][9]
-
Coupling Reagent Selection: Employ coupling reagents known for low racemization, such as the combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or HOBt.[10]
-
Minimize Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization. Add the activation mixture to the resin immediately after it is prepared.[9]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add sym-collidine (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue the coupling for an additional 2 hours or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling of this compound using DIC/Oxyma Pure
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 269067-38-1: this compound | CymitQuimica [cymitquimica.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Avoiding premature cleavage of Mtt group during synthesis.
Welcome to the technical support center for the Mtt (4-methoxytrityl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the Mtt group and to troubleshoot common issues encountered during chemical synthesis, particularly its premature cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the Mtt group and where is it commonly used?
The Mtt (4-methoxytrityl) group is a highly acid-labile protecting group. It is frequently used in solid-phase peptide synthesis (SPPS) to protect the side chains of amino acids such as lysine (Lys), ornithine (Orn), cysteine (Cys), asparagine (Asn), and glutamine (Gln).[1][2] Its acid sensitivity allows for selective removal under mild acidic conditions, enabling orthogonal protection strategies in complex peptide synthesis.[3]
Q2: What are the typical conditions for Mtt group cleavage?
The Mtt group is most commonly removed using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical cocktail is 1-2% TFA in DCM, often with the addition of a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) to prevent the reattachment of the trityl cation.[1][4]
Q3: How can I monitor the progress of Mtt deprotection?
A simple qualitative method is to take a few resin beads, add a drop of TFA, and observe the color. An immediate orange or yellow color indicates the presence of the cleaved Mtt cation.[1][4] The deprotection is considered complete when this color is no longer observed upon addition of TFA. For more quantitative analysis, the acidic filtrate can be analyzed by RP-HPLC to monitor the disappearance of the Mtt group from the peptide.[5][6]
Q4: What is the difference in lability between Mtt, Mmt, and Trt protecting groups?
The order of acid lability for these trityl-based protecting groups is generally: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[7] Mmt is the most acid-labile and can be removed under even milder conditions than Mtt, such as with acetic acid/trifluoroethanol/DCM.[8] Trt is the most stable of the three and requires stronger acidic conditions for cleavage.[8]
Troubleshooting Guide: Premature Mtt Group Cleavage
Premature cleavage of the Mtt group can lead to undesired side reactions and impurities in your final product. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: I am observing premature cleavage of the Mtt group during my synthesis.
Potential Cause 1: Inappropriate Deprotection Conditions for Other Protecting Groups
The Mtt group is sensitive to acidic conditions used to remove other protecting groups, such as the Boc group.
Solution:
-
Optimize TFA Concentration: If using TFA for Boc deprotection, ensure the concentration and exposure time are minimized to prevent significant Mtt cleavage.
-
Alternative Deprotection Reagents: Consider using alternative, milder acidic conditions for the removal of other protecting groups if compatible with your overall synthetic strategy.
Potential Cause 2: Acid-Labile Resin Choice
Using a highly acid-sensitive resin, such as a 2-chlorotrityl chloride resin, can lead to cleavage of the Mtt group, and even the peptide from the resin, under mildly acidic conditions.[7]
Solution:
-
Resin Selection: Choose a resin with higher acid stability if premature cleavage is a persistent issue.
-
Milder Cleavage from Resin: When cleaving the peptide from a very acid-labile resin, use milder conditions such as acetic acid/TFE/DCM. However, be aware that these conditions can still partially cleave the Mmt group (75-80%) and to a lesser extent, the Mtt group (3-8%).[8]
Potential Cause 3: Ineffective Scavenging of Trityl Cations
The Mtt cation generated during cleavage is electrophilic and can reattach to the peptide or cause other side reactions if not effectively quenched.
Solution:
-
Use of Scavengers: Always include a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) in your deprotection cocktail.[1][4] Methanol (MeOH) has also been shown to be an effective scavenger that can prevent the loss of other acid-labile groups like t-butyl.[9][10]
Potential Cause 4: Peptide Sequence Effects
The local chemical environment of the peptide can influence the stability of the Mtt group.
Solution:
-
Empirical Optimization: For particularly sensitive sequences, it may be necessary to empirically optimize the deprotection conditions by adjusting the acid concentration, reaction time, and temperature.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting premature Mtt group cleavage.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Trityl-Based Protecting Groups
| Protecting Group | Reagent Cocktail | Reaction Time | Cleavage Efficiency | Reference(s) |
| Mtt | 1-2% TFA / TIS / DCM (v/v/v 1:2:97) | 30 min | Complete | [1][11] |
| Mtt | TES / HFIP / TFE / DCM (v/v/v/v 2:1:0.5:6.5) | 1 hour | Complete | [1][11] |
| Mtt | 1% TFA / DCM | 1 hour | Partial to Complete | [10] |
| Mtt | 1% TFA / 1% MeOH / DCM | 16 hours | Complete | [10] |
| Mmt | 1% TFA / DCM / 5% TIS | 30 min | Complete | [8] |
| Mmt | Acetic Acid / TFE / DCM (v/v/v 1:2:7) | 30 min | 75-80% | [8] |
| Trt | 90% TFA | - | Complete | [8] |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of Mtt Group using TFA/TIS/DCM
This protocol is suitable for the selective removal of the Mtt group from the side chain of amino acids during solid-phase peptide synthesis.
Materials:
-
Peptide-resin containing an Mtt-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection cocktail: TFA/TIS/DCM (1:2:97 v/v/v).
-
Suspend the resin in the deprotection cocktail (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 30 minutes.
-
Monitoring (optional but recommended):
-
Remove a few resin beads.
-
Wash them with DCM.
-
Add 1-2 drops of neat TFA.
-
If the beads turn orange immediately, continue the reaction for another 30 minutes and re-test.
-
-
Filter the resin and wash twice with DCM.
-
Wash the resin twice with MeOH.
-
Wash the resin twice with DCM.
-
Wash the resin twice with 1% DIEA in DMF.
-
Wash the resin twice with DMF.
-
The resin is now ready for the next step in the synthesis.[1][11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the selective cleavage of the Mtt group.
References
- 1. peptide.com [peptide.com]
- 2. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. 5z.com [5z.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Troubleshooting MTT Assay Side Reactions
Welcome to the technical support center. This guide provides detailed troubleshooting for researchers, scientists, and drug development professionals encountering side reactions and other issues with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it work?
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan.[1][2] This reaction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[1][2] The resulting formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is measured with a spectrophotometer, typically between 500 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]
Q2: What are the common side reactions and interferences caused by the MTT cation?
The MTT assay is susceptible to various interferences that can lead to inaccurate results. These can be broadly categorized as chemical and biological:
-
Chemical Interference : Certain compounds can directly reduce MTT to formazan without the involvement of cellular enzymes. This leads to a false-positive signal, suggesting higher cell viability than is actually present.[3][4]
-
Reducing Agents : Compounds containing sulfhydryl groups (e.g., dithiothreitol, beta-mercaptoethanol), antioxidants like ascorbic acid (Vitamin C), Vitamin A, and polyphenols found in plant extracts are known to cause this non-enzymatic reduction.[3][5]
-
Photosensitizing Compounds : Porphyrin-related compounds can induce the rapid, light-dependent degradation of formazan, leading to a false-negative signal.[6]
-
Culture Media Components : High pH levels or prolonged exposure of the MTT reagent to light can increase background absorbance.[3][7] Components within the media, such as phenol red or serum proteins, can also interfere with results.[8]
-
-
Biological Interference : The assay's results can be influenced by changes in the cell's metabolic state that are not directly related to viability.
-
Altered Metabolism : Test compounds can increase cellular metabolic activity or stress responses, leading to higher MTT reduction and an overestimation of viability.[9] Conversely, a shift to a quiescent state can lower MTT reduction without indicating cell death.[2]
-
MTT Toxicity : The MTT reagent itself can be toxic to cells, especially during longer incubation periods.[3][7] This cytotoxicity can lead to changes in cell morphology and an underestimation of viability.[3][7]
-
Q3: Why are my results showing increased viability at high concentrations of a known toxic compound?
This is a classic sign of assay interference.[4][9] It is highly likely that your test compound has reducing properties and is directly converting the MTT reagent to formazan, independent of the cells' metabolic activity.[4][9] This chemical reaction masks the compound's cytotoxic effects, leading to a false increase in absorbance and apparent viability.[4] It is crucial to perform a cell-free control experiment to confirm this interference.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells (no cells) | 1. Chemical Interference : The test compound or media components are directly reducing MTT.[3][10] 2. Contamination : Microbial contamination in the media or reagents. 3. MTT Degradation : The MTT solution has degraded due to light exposure or improper storage.[3] | 1. Perform a Cell-Free Control : Incubate the test compound with MTT in cell-free media to quantify interference. Subtract this background from experimental wells.[7][9][10] 2. Use Fresh Reagents : Ensure all reagents and media are sterile and freshly prepared. 3. Proper Handling : Store MTT solution protected from light. Consider using phenol red-free media for the assay steps.[11] |
| Inconsistent results between replicate wells | 1. Uneven Cell Seeding : Non-homogenous cell suspension leads to different cell numbers per well.[10] 2. "Edge Effect" : Wells on the perimeter of the plate are prone to evaporation, altering concentrations.[10][12] 3. Incomplete Formazan Solubilization : Crystals are not fully dissolved, leading to inaccurate readings.[10] | 1. Ensure Homogenous Suspension : Thoroughly mix the cell suspension before and during plating.[10] 2. Mitigate Edge Effect : Fill perimeter wells with sterile PBS or media without cells and exclude them from analysis.[10][12] 3. Ensure Complete Solubilization : Use sufficient solvent (e.g., DMSO) and ensure crystals are fully dissolved by shaking or gentle pipetting.[10] |
| Low absorbance signal or poor sensitivity | 1. Low Cell Number : Insufficient number of viable cells to produce a strong signal. 2. Suboptimal Incubation Time : MTT incubation time is too short for adequate formazan production.[8] 3. Incorrect Wavelength : Absorbance is being read at a suboptimal wavelength. | 1. Optimize Seeding Density : Perform a cell titration experiment to find the optimal seeding density for your cell line. 2. Optimize Incubation Time : Test different MTT incubation times (e.g., 2, 3, and 4 hours) to find the optimal window for your experiment.[8] 3. Verify Wavelength : Ensure the plate reader is set to measure absorbance between 550-600 nm.[1] Using a reference wavelength around 650 nm can improve accuracy. |
Visualizing Workflows and Interference Mechanisms
Comparison of Viability Assays
If significant interference is confirmed, switching to an alternative assay is the most robust solution. The table below compares common viability assays.
| Assay | Principle | Endpoint | Advantages | Disadvantages | Susceptible To Interference From |
| MTT | Enzymatic reduction of tetrazolium salt | Colorimetric | Inexpensive, well-established | Multiple steps, requires solubilization, MTT toxicity[3] | Reducing agents, antioxidants, polyphenols, photosensitizers[3][5][6] |
| XTT, MTS, WST-1 | Enzymatic reduction of tetrazolium salt | Colorimetric | Fewer steps (soluble formazan), homogeneous[13] | Potential for chemical interference | Reducing compounds[14] |
| Resazurin (alamarBlue) | Reduction of resazurin to fluorescent resorufin | Fluorometric / Colorimetric | Highly sensitive, non-toxic, rapid, homogeneous[13][15] | Can be sensitive to culture medium components | Reducing agents |
| CellTiter-Glo® | Quantifies ATP via luciferase reaction | Luminescent | Very high sensitivity, rapid "add-mix-measure" protocol[13] | Lytic assay (endpoint), requires luminometer | Compounds affecting cellular ATP levels or luciferase activity |
| SRB (Sulforhodamine B) | Stains total cellular protein | Colorimetric | Unaffected by metabolic changes, endpoint is stable | Lytic assay, less sensitive than luminescent methods | Not susceptible to reducing/oxidizing compounds |
Experimental Protocols
Protocol 1: Standard MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours (or until adhered and in the exponential growth phase).
-
Compound Treatment : Add various concentrations of your test compound to the appropriate wells. Include vehicle-only controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium.[11] Carefully remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.[7]
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[7] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the MTT solution without disturbing the formazan crystals.[11] Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[4]
-
Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[1]
Protocol 2: Cell-Free Interference Control
This protocol is essential for determining if your test compound directly reacts with the MTT reagent.[10]
-
Plate Setup : In a 96-well plate, add 100 µL of cell culture medium to several wells. Do not add any cells.
-
Compound Addition : Add your test compound to the wells at the same concentrations used in your cell-based experiment.[10] Include vehicle-only control wells.
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT stock solution to each well.[10]
-
Incubation : Incubate the plate under the same conditions as your main experiment (e.g., 2-4 hours at 37°C).[10]
-
Solubilization & Reading : If a color change is observed, add the solubilization solution and read the absorbance as you would for the cell-based assay.[10] A significant absorbance value in these cell-free wells indicates direct interference.
Protocol 3: Resazurin (alamarBlue) Assay as an Alternative
This assay is a common alternative that is less prone to certain types of interference and has a simpler workflow.
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the Standard MTT Assay protocol.
-
Reagent Preparation : Prepare the resazurin-based reagent according to the manufacturer's instructions. This is typically a 10X solution.
-
Reagent Addition : Add the reagent directly to the wells containing cells and media (typically 10-20 µL per 100 µL of culture volume).
-
Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell type.
-
Measurement : Measure fluorescence (typically ~560 nm excitation / ~590 nm emission) or absorbance (~570 nm) using a microplate reader. No solubilization step is required.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Is Your MTT Assay the Right Choice? [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. reddit.com [reddit.com]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Purification strategies for peptides synthesized with Fmoc-Cys(Mtt)-OH.
Technical Support Center: Purification of Peptides with Fm-Cys(Mtt)-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of peptides synthesized using Fmoc-Cys(Mtt)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid cysteine used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] It has two key protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Protects the alpha-amino group. It is base-labile and removed with a piperidine solution during each synthesis cycle.[1]
-
Mtt (4-methyltrityl): Protects the thiol (-SH) group on the cysteine side chain. It is highly acid-sensitive and can be removed under very mild acidic conditions, which do not affect other more robust, acid-labile protecting groups like tBu (tert-butyl) or Boc (tert-butyloxycarbonyl).[2][3]
The primary application of the Mtt group is in orthogonal protection strategies .[1] This allows for the selective deprotection of the cysteine side chain while the peptide is still attached to the resin, enabling site-specific modifications such as disulfide bridge formation or labeling.[4]
Q2: What does "orthogonal protection" mean in this context?
Orthogonal protection is a strategy in chemical synthesis where multiple protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others.[1] In the case of this compound in a peptide with other protected amino acids (e.g., Asp(OtBu), Lys(Boc)):
-
Fmoc group is removed by a base (e.g., 20% piperidine in DMF).
-
Mtt group is removed by very mild acid (e.g., 1-2% TFA in DCM).[3][5]
-
tBu, Boc, or Trt groups are removed by strong acid (e.g., 95% TFA).[1]
This orthogonality provides precise control over which part of the peptide is exposed for reaction at any given time.
Q3: When should I remove the Mtt group: on-resin or during global cleavage?
The Mtt group is specifically designed for selective on-resin deprotection . Its high acid lability allows its removal without cleaving the peptide from most resins or removing other side-chain protecting groups.[2][4] If your goal is simply to have a peptide with a free cysteine after synthesis, using the more robust and cost-effective Fmoc-Cys(Trt)-OH is often preferred, as the Trityl (Trt) group is removed during the final strong-acid global cleavage step.[4]
Q4: What are the key differences between Mtt, Trt, and Acm cysteine protecting groups?
The choice of a cysteine protecting group is critical and depends on the overall synthetic strategy.[4] The main differences lie in their cleavage conditions, which dictates their role in an orthogonal scheme.
| Protecting Group | Chemical Name | Typical Cleavage Conditions | Primary Use Case |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM, often with scavengers like TIS.[3][5] | On-resin selective deprotection for cyclization or modification. |
| Mmt | 4-Methoxytrityl | 0.5-1.0% TFA; even more acid-labile than Mtt.[6] | Similar to Mtt, for highly sensitive applications. |
| Trt | Trityl | Strong acid, typically >95% TFA during global cleavage.[4] | Standard protection for peptides where a free thiol is desired in the final product. |
| Acm | Acetamidomethyl | Iodine (I₂) or mercury(II) acetate (Hg(OAc)₂).[7] | Orthogonal to both acid- and base-labile groups; used for complex, multi-disulfide peptides. |
Troubleshooting Guide
Q5: My mass spectrometry analysis shows a mix of Mtt-protected and deprotected peptide after on-resin treatment. How can I ensure complete Mtt removal?
Incomplete Mtt removal is a common issue and leads to a difficult purification process.
Possible Causes:
-
Insufficient Deprotection Time: The reaction may not have gone to completion.
-
Reagent Degradation: The dilute TFA solution may have lost strength.
-
Poor Resin Swelling: If the resin is not adequately swollen, reagents cannot access all reaction sites.
Solutions:
-
Increase Deprotection Cycles: Instead of a single long incubation, perform multiple short treatments (e.g., 5–10 cycles of 2 minutes each) with fresh reagent each time.[2]
-
Monitor the Reaction: The release of the Mtt cation produces a characteristic yellow-orange color in the solution. Continue the deprotection cycles until no more color is observed upon adding fresh reagent.[2][5]
-
Optimize Reagent Composition: While 1% TFA in DCM is standard, concentrations up to 2% can be used. Always include a scavenger like Triisopropylsilane (TIS) (2-5%) to irreversibly trap the Mtt cation and prevent side reactions.[2]
-
Ensure Proper Washing: After deprotection, wash thoroughly with DCM, followed by a neutralization step with a dilute base solution (e.g., 1-10% DIEA in DMF) to quench any residual acid before subsequent reactions.[5]
Q6: I'm seeing significant amounts of dimer or other oxidized species in my crude product HPLC. How can I prevent this?
The free thiol of cysteine is highly susceptible to oxidation, which can lead to the formation of undesired intermolecular (dimer) or intramolecular disulfide bonds.[8]
Solutions:
-
Maintain a Reducing Environment During Cleavage: Use a cleavage cocktail that contains a reducing agent scavenger. 1,2-ethanedithiol (EDT) is excellent for keeping cysteine residues in their reduced state.[4][8]
-
Purify at Low pH: Standard RP-HPLC conditions using 0.1% TFA in the mobile phases (water and acetonitrile) maintain a low pH.[9] This keeps the thiol group protonated (-SH), which is less prone to oxidation than the thiolate anion (-S⁻).
-
Protect After Purification: Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your collection fractions immediately after they elute from the HPLC. This will protect the purified peptide from oxidizing while it awaits lyophilization.[9]
Q7: My final crude product has a low yield and mass spec shows adducts corresponding to +74 or other unexpected masses. What is causing this?
Low yields and adducts after cleavage often point to side reactions caused by reactive carbocations generated from the deprotection of other amino acid side chains (e.g., t-butyl cations from Boc or tBu groups).
Possible Causes:
-
Inefficient Scavenging: The cleavage cocktail lacks the proper scavengers to "trap" these reactive species. The free cysteine thiol is highly nucleophilic and a prime target for alkylation by these cations.[4]
-
Peptide Re-attachment: Trityl cations from the resin linker or other Trt-protected residues can re-attach to the peptide.
Solutions:
-
Use a Robust Cleavage Cocktail: A cocktail designed for sensitive residues is essential. Reagent K is a widely used and effective option.[10]
-
Always Use TIS: Triisopropylsilane (TIS) is extremely effective at quenching trityl and t-butyl cations, preventing many common side reactions.[4]
| Reagent Name | Composition (v/v) | Use Case |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, and Trp.[10] |
| TFA / TIS / H₂O | 95% TFA, 2.5% TIS, 2.5% Water | A simple, effective cocktail for many peptides. TIS is crucial for scavenging cations.[7] |
| TFA / TIS / EDT / H₂O | 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% Water | Excellent for Cys-containing peptides, as TIS handles carbocations and EDT maintains a reducing environment.[8] |
Q8: My peptide is not separating well on the RP-HPLC, showing broad peaks or co-eluting with impurities. What can I do?
Poor chromatographic resolution can make it impossible to achieve high purity.
Solutions:
-
Optimize the Gradient: The key to good separation is a shallow gradient.[9] First, perform a rapid "scouting" run (e.g., 5-95% Acetonitrile over 15 minutes) to determine the approximate concentration at which your peptide elutes. Then, run a preparative purification with a much shallower gradient centered around that concentration (e.g., a 1% per minute slope, such as 30-50% Acetonitrile over 20 minutes).[9]
-
Check Sample Solubility: Ensure your crude peptide is fully dissolved before injection. Dissolve it in a minimal amount of a strong solvent (like DMSO) if necessary, then dilute with Mobile Phase A (0.1% TFA in water). Filter the sample through a 0.45 µm filter.[9]
-
Consider a Different Stationary Phase: Most peptides are purified on C18 columns. However, very hydrophobic peptides may benefit from a C8 or C4 column, which are less retentive.[11]
Experimental Protocols & Visualizations
Protocol 1: On-Resin Mtt Group Deprotection
This protocol describes the selective removal of the Mtt group from a cysteine residue while the peptide remains attached to the solid support.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 1% TFA and 2% TIS in DCM (v/v/v).[5][12]
-
Deprotection: Drain the swelling solvent from the resin. Add the deprotection solution (approx. 10 mL per gram of resin) and gently agitate for 30 minutes.[12] A more robust method involves repeated shorter treatments: drain and add fresh solution every 2-5 minutes for a total of 5-10 cycles, or until the drained solution is colorless.[2]
-
Washing: Filter the resin and wash thoroughly with DCM (3x), Methanol (2x), and DCM (3x).[5][12]
-
Neutralization: Wash the resin with 1-10% Diisopropylethylamine (DIEA) in DMF (2x) to neutralize residual acid.[5][12]
-
Final Wash: Wash the resin with DMF (3x) to remove excess DIEA. The resin is now ready for on-resin modification or continuation of synthesis.
Caption: On-Resin Mtt Deprotection and Modification Workflow.
Protocol 2: Global Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of all remaining acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent K, approx. 10 mL per gram of resin) to the dried resin.[10] Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.
Caption: General Workflow for Peptide Cleavage and Isolation.
Protocol 3: RP-HPLC Purification
This protocol outlines a general strategy for purifying the crude peptide.[9][13]
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of a stronger solvent (e.g., Acetonitrile, DMSO) and dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.
-
Analytical Scout Run: Inject a small amount of the sample onto an analytical C18 column. Run a fast, steep gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the target peptide.
-
Preparative Run: Switch to a preparative C18 column. Inject the bulk of the sample. Run a shallow, optimized gradient based on the scout run. For example, if the peptide eluted at 8 minutes (approx. 45% B) on the scout run, a preparative gradient of 35-55% B over 40 minutes would provide better separation.
-
Fraction Collection: Collect fractions corresponding to the peaks shown on the chromatogram. Add a small amount of a reducing agent (e.g., DTT) to the collection tubes if oxidation is a concern.[9]
-
Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product. Pool the pure fractions and lyophilize to obtain the final peptide powder.
Caption: Troubleshooting Logic for Impure Crude Peptide.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. peptide.com [peptide.com]
- 13. renyi.hu [renyi.hu]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Cys(Mtt)-OH vs. Fmoc-Cys(Trt)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for cysteine residues is paramount for the successful synthesis of complex peptides, particularly those containing multiple disulfide bridges. Among the most utilized thiol-protecting groups, the trityl (Trt) and 4-methyltrityl (Mtt) groups stand out. This guide provides a comprehensive comparison of Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mtt)-OH, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed decisions for their synthetic strategies.
The primary distinction between the Mtt and Trt protecting groups lies in their acid lability. The Mtt group, bearing an electron-donating methyl group on one of the phenyl rings, is significantly more susceptible to acid cleavage than the unsubstituted Trt group.[1][2] This differential stability is the cornerstone of orthogonal protection schemes, enabling the selective deprotection of one group while others remain intact, a critical feature for the regioselective formation of disulfide bonds.[3][4]
Performance at a Glance: A Quantitative Comparison
The choice between this compound and Fmoc-Cys(Trt)-OH can significantly impact the outcome of a peptide synthesis campaign. The following tables summarize key quantitative data regarding their cleavage conditions and propensity for racemization during coupling.
Table 1: Cleavage Conditions for Thiol Protecting Groups
| Protecting Group | Reagent | Concentration | Time | Efficacy | Citation |
| Mtt | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.5 - 1.0% | 30 min | Quantitative removal | [1] |
| Hexafluoroisopropanol (HFIP) in DCM | 30% | 3 x 5 min | Effective removal | [5][6] | |
| Acetic Acid/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | 1 hour | Quantitative removal | [7] | |
| Trt | TFA / Triisopropylsilane (TIS) / H₂O | 95:2.5:2.5 (v/v/v) | 2 - 4 hours | Standard cleavage | [8][9] |
| TFA / 1,2-Ethanedithiol (EDT) / TIS / H₂O | 92.5:2.5:2.5:2.5 (v/v/v) | 2 - 4 hours | For multiple Cys(Trt) | [8] | |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | 82.5:5:5:5:2.5 (v/v/v) | 2 - 4 hours | Aggressive cleavage | [8] |
Table 2: Racemization of Cysteine Derivatives During Coupling
| Amino Acid Derivative | Coupling Reagent | Racemization (%) | Citation |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [9] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave, 50°C) | 10.9 | [10] |
Orthogonal Protection Strategy: A Key Advantage of Mtt
The enhanced acid lability of the Mtt group is its most significant advantage, enabling its selective removal in the presence of the more stable Trt group and other acid-labile protecting groups such as tert-butyl (tBu).[1][2] This orthogonality is crucial for the synthesis of peptides with multiple, defined disulfide bonds. A typical workflow involves the incorporation of both this compound and Fmoc-Cys(Trt)-OH into the peptide sequence. The Mtt group can then be selectively removed on-resin using a dilute acid solution, allowing for the formation of the first disulfide bond. The Trt group remains intact and is only removed during the final cleavage of the peptide from the resin with a strong acid cocktail, at which point the second disulfide bond can be formed.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt protecting group from a resin-bound peptide, leaving Trt and other acid-labile groups intact.
-
Resin Preparation: Swell the peptidyl-resin in Dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.
-
Reaction: Treat the resin with the deprotection cocktail (approximately 10 mL per gram of resin) for 2 minutes, and repeat this step up to 12 times.[11] Monitor the deprotection by taking a small sample of the resin, washing it, and adding a drop of concentrated TFA. A bright yellow-orange color indicates the presence of the Mtt cation. The deprotection is complete when this color is no longer observed.
-
Washing: After complete deprotection, wash the resin thoroughly with DCM, followed by a neutralization wash with a 1% solution of N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF), and finally with DMF and DCM.
Protocol 2: Standard Cleavage and Deprotection of Cys(Trt)-Containing Peptides
This protocol outlines the final cleavage of the peptide from the solid support and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.[10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[8] For peptides containing multiple Trt-protected residues or other sensitive residues like tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.[8][10]
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[8]
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.[8]
Conclusion
References
- 1. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Mtt and Acm Protecting Groups for Cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the thiol functionality of cysteine is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for complex peptides containing multiple disulfide bonds. The choice of protecting group influences not only the prevention of undesirable side reactions but also dictates the strategy for achieving specific disulfide connectivity. This guide provides an objective comparison of two commonly employed cysteine protecting groups: the acid-labile 4-methyltrityl (Mtt) group and the stable acetamidomethyl (Acm) group, supported by experimental data and detailed protocols.
Chemical Properties and Structures
The Mtt and Acm groups possess distinct chemical properties that govern their application in peptide synthesis.
-
Mtt (4-methyltrityl): A derivative of the trityl group, Mtt is characterized by its steric bulk and acid lability. The methyl group provides slightly greater stability compared to the 4-methoxytrityl (Mmt) group. Its removal is typically achieved under mildly acidic conditions, allowing for orthogonal protection strategies in the presence of groups that are cleaved by stronger acids or other reagents.
-
Acm (Acetamidomethyl): The Acm group is a small, stable protecting group that is resistant to the acidic and basic conditions commonly used in both Boc and Fmoc-based SPPS.[1] Its removal requires specific reagents, offering a high degree of orthogonality.[1][2]
Protection and Deprotection
The key distinction between Mtt and Acm lies in their deprotection conditions, which forms the basis of their use in orthogonal synthesis strategies.
Mtt Deprotection: The Mtt group is prized for its selective removal on-resin using dilute trifluoroacetic acid (TFA) (e.g., 1-2% TFA in dichloromethane).[3] This high acid lability allows for the unmasking of the cysteine thiol while other acid-labile protecting groups, such as tert-butyl (tBu) and trityl (Trt) on other residues, remain intact.[3][4]
Acm Deprotection: The Acm group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[1] Its removal can be achieved through several methods:
-
Iodine (I₂): This is a common method that often leads to the simultaneous deprotection and formation of a disulfide bond.[2] The reaction rate is highly dependent on the solvent.
-
Mercury(II) Acetate (Hg(OAc)₂): This reagent effectively removes the Acm group to yield a free thiol.[2] However, its high toxicity is a significant drawback, necessitating careful handling and disposal.[2]
-
Silver(I) Tetrafluoroborate (AgOTf): Similar to mercury salts, silver salts can also be used for deprotection, but they share the same toxicity concerns.
-
Palladium Complexes: Palladium-based catalysts provide a milder alternative for Acm removal.[5][6]
-
N-Chlorosuccinimide (NCS): NCS offers a rapid and efficient method for on-resin deprotection and disulfide bond formation.[5][7]
Comparative Performance
The choice between Mtt and Acm depends heavily on the desired synthetic strategy, particularly when multiple disulfide bonds are required.
| Feature | Mtt (4-methyltrityl) | Acm (Acetamidomethyl) |
| Stability | Labile to mild acid (e.g., 1-2% TFA).[3] Stable to basic conditions of Fmoc deprotection. | Stable to both acidic and basic conditions of SPPS.[1][3] |
| Deprotection | Dilute TFA in DCM.[3] | I₂, Hg(OAc)₂, AgOTf, Pd complexes, NCS.[2][5][6][7] |
| Orthogonality | Orthogonal to Acm, tBu, and other groups stable to mild acid.[8][9] | Orthogonal to acid-labile groups like Mtt and Trt.[10][11] |
| Key Advantage | Allows for selective on-resin deprotection to form a specific disulfide bond first.[8] | High stability allows for purification of the protected peptide before deprotection.[1] |
| Limitations | Potential for premature deprotection if exposed to stronger acidic conditions. | Deprotection often requires toxic heavy metals or harsh reagents.[2][12] |
| Racemization | Generally low, but can be higher than other groups like THP.[5] | Lower risk of racemization at the C-terminal cysteine compared to Trt.[5] |
A notable application of this orthogonal pair is in the regioselective synthesis of peptides with multiple disulfide bonds.[8][11] For instance, a peptide with two disulfide bridges can be synthesized using a combination of Cys(Mtt) and Cys(Acm). The Mtt groups can be selectively removed on-resin with dilute TFA to form the first disulfide bond. Subsequently, the peptide can be cleaved from the resin, and the Acm groups removed using iodine to form the second disulfide bond.[8]
Recent studies have explored the tolerance of various cysteine protecting groups to the deprotection conditions of others. For example, one study found that the Trityl group showed high tolerance to NCS treatment used for Acm removal, while Mmt was more sensitive.[7] This highlights the importance of carefully selecting orthogonal pairs to minimize side reactions.
Experimental Protocols
Protocol 1: On-Resin Deprotection of Mtt
-
Swell the peptide-resin containing the Cys(Mtt) residue in dichloromethane (DCM).
-
Prepare a solution of 1-2% TFA in DCM, often with a scavenger such as 2-5% triisopropylsilane (TIS).
-
Treat the resin with the deprotection solution for a short period (e.g., 2-5 minutes), repeating the treatment multiple times until deprotection is complete as monitored by a colorimetric test (e.g., Ellman's test).
-
Wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM, and then again with DCM and dimethylformamide (DMF).
-
The now free thiol can be subjected to on-resin oxidation to form a disulfide bond.
Protocol 2: Deprotection of Acm with Iodine (with concomitant disulfide bond formation)
-
Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid, methanol, or DCM.[2]
-
Add a 10-50 fold excess of iodine (I₂) to the solution.[2]
-
Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 40-60 minutes.[2]
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[2]
-
Purify the resulting peptide containing the disulfide bond by HPLC.
Caution: When working with mercury or silver salts for Acm deprotection, appropriate safety precautions must be taken due to their high toxicity.
Conclusion
Both Mtt and Acm are invaluable protecting groups in the synthesis of complex cysteine-containing peptides. The Mtt group's acid lability makes it ideal for on-resin, regioselective disulfide bond formation as part of an orthogonal strategy. The Acm group's high stability provides the flexibility of peptide purification prior to a dedicated deprotection and oxidation step. The optimal choice between Mtt and Acm, or their combined use, will be dictated by the specific requirements of the target peptide and the overall synthetic design. Researchers should carefully consider the stability, deprotection conditions, and potential for side reactions when designing their synthetic routes.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Complete Mtt Deprotection: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the complete removal of protecting groups is a critical step for obtaining the desired final product with high purity and activity. The 4-methoxytrityl (Mtt) group is a frequently used acid-labile protecting group for the side chains of amino acids like lysine and ornithine. Its successful deprotection is paramount for subsequent synthetic modifications or for the final deprotection of the peptide. Incomplete Mtt removal can lead to undesired side products and purification challenges, ultimately impacting yield and biological efficacy.
This guide provides an objective comparison of various analytical methods used to confirm the complete deprotection of the Mtt group. We will delve into the principles, experimental protocols, and performance of each technique, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
The Importance of Complete Mtt Deprotection
The Mtt group is prized for its orthogonality, allowing for its selective removal under mild acidic conditions while other protecting groups remain intact. This selective deprotection is often a crucial step in the synthesis of complex peptides, such as branched or cyclic peptides. However, incomplete deprotection can result in a heterogeneous mixture of the desired peptide and the Mtt-protected peptide, which can be difficult to separate due to their similar physicochemical properties. Therefore, reliable analytical methods are essential to monitor the deprotection reaction and confirm its completion.
Comparative Overview of Analytical Methods
A variety of analytical techniques can be employed to monitor Mtt deprotection, ranging from simple qualitative tests to sophisticated quantitative methods. The choice of method often depends on the available instrumentation, the desired level of accuracy, and whether real-time monitoring or final product analysis is required.
| Analytical Method | Principle | Throughput | Cost | Quantitation | Key Advantages | Key Disadvantages |
| Qualitative Colorimetric Test | Visual detection of the yellow/orange Mtt cation released during deprotection. | High | Low | No | Simple, rapid, and requires no special instrumentation. | Subjective, not quantitative, and can be misleading if other colored species are present. |
| Thin-Layer Chromatography (TLC) | Separation of the Mtt-protected and deprotected peptides based on polarity. | High | Low | Semi-quantitative | Fast, inexpensive, and allows for simultaneous analysis of multiple samples. | Lower resolution compared to HPLC, and visualization may require staining. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of the Mtt carbocation in the deprotection solution. | High | Low | Yes | Can provide real-time quantitative data on the rate of deprotection. | Interference from the trityl (Trt) cation, a common side product, which absorbs at a similar wavelength.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Separation of the Mtt-protected and deprotected peptides with high resolution. | Medium | Medium | Yes | Highly accurate and quantitative for both reaction monitoring and final purity assessment.[1] | Requires specialized equipment and longer analysis times compared to TLC. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the peptide to confirm the absence of the Mtt group. | Low | High | No (for confirmation) | Provides unambiguous confirmation of the final product's identity and purity. | Destructive technique, typically used for final product analysis rather than real-time monitoring. |
| NMR Spectroscopy | Analysis of the chemical structure of the peptide to confirm the removal of the Mtt group. | Low | High | Yes | Provides detailed structural information of the final product. | Requires highly pure samples and sophisticated instrumentation; not suitable for routine monitoring. |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide.
Qualitative Colorimetric Test
This simple test provides a rapid visual indication of Mtt group removal.
Procedure:
-
After the desired deprotection time, take a few resin beads from the reaction vessel.
-
Wash the beads with a small amount of dichloromethane (DCM).
-
Add a drop of the deprotection solution (e.g., 1-2% trifluoroacetic acid (TFA) in DCM) to the beads.[2]
-
Observe the color of the solution. An intense yellow or orange color indicates the presence of the Mtt cation and thus incomplete deprotection.[2]
-
The reaction is considered complete when the addition of the deprotection solution no longer produces a color change.[2]
Diagram of Mtt Deprotection and Colorimetric Test Workflow
References
Mass Spectrometry of Cys(Mtt)-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups for cysteine residues is a critical consideration that significantly impacts both the synthetic strategy and the subsequent analytical characterization. The 4-methyltrityl (Mtt) group is a valuable tool for the protection of the cysteine thiol moiety, offering unique advantages in specific synthetic contexts. However, its behavior under mass spectrometry (MS) conditions requires careful consideration to ensure accurate analysis. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing Cys(Mtt) with other common cysteine protecting groups, supported by experimental considerations and detailed protocols.
Data Presentation: Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group influences several key aspects of mass spectrometry analysis, including the lability of the protecting group, the resulting fragmentation patterns, and the overall success of peptide identification and characterization. The following table summarizes the performance of the Mtt group in comparison to other widely used cysteine protecting groups.
| Protecting Group | Chemical Structure | Molecular Weight (Da) | Lability in MS | Key Fragmentation Characteristics |
| 4-Methyltrityl (Mtt) | C₂₀H₁₈ | 274.39 | High | Prone to significant in-source decay and neutral loss of the Mtt group (274.4 Da) under acidic conditions typical of LC-MS and MALDI-MS. This can be a dominant fragmentation pathway. |
| Trityl (Trt) | C₁₉H₁₆ | 244.34 | High | Similar to Mtt, the Trt group is highly labile and readily undergoes neutral loss (244.3 Da) in the mass spectrometer.[1] |
| Acetamidomethyl (Acm) | C₃H₆NO | 88.11 | Low | Generally stable under typical MS conditions. Fragmentation primarily occurs along the peptide backbone. |
| tert-Butyl (tBu) | C₄H₉ | 57.12 | Low | Stable under standard MS conditions, requiring strong acid for removal. |
| S-tert-butylthio (StBu) | C₄H₉S₂ | 121.25 | Moderate | Can be cleaved under reducing conditions and may show some lability in MS, but is generally more stable than Mtt or Trt. |
Experimental Protocols
Accurate mass spectrometry analysis of peptides containing the acid-labile Cys(Mtt) group requires optimized experimental protocols to minimize unintended deprotection during sample preparation and analysis.
Sample Preparation for LC-MS/MS Analysis of Cys(Mtt)-Containing Peptides
-
Peptide Solubilization: Dissolve the peptide sample in a minimal amount of a compatible solvent with neutral or slightly basic pH, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL. Avoid acidic solutions to prevent premature Mtt group cleavage.
-
Dilution: Further dilute the stock solution with a mobile phase-like solution (e.g., 95% water, 5% acetonitrile, with minimal or no acid) to a final concentration suitable for your instrument (typically in the low µg/mL to high ng/mL range).
-
Vial Selection: Use low-binding autosampler vials to minimize sample loss.
LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column is suitable.
-
Mobile Phase A: 0.1% formic acid in water. Note: While acidic, the short exposure time on the column is generally acceptable, but for highly sensitive peptides, consider using a mobile phase with a weaker acid or a neutral pH mobile phase system if compatible with your chromatography and MS ionization.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: Dependent on the column internal diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).
-
Column Temperature: Maintain at a controlled temperature, for example, 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full MS scan followed by data-dependent MS/MS of the most abundant precursor ions.
-
Collision Energy: Use a stepped collision energy approach to capture both the fragmentation of the peptide backbone and the neutral loss of the Mtt group.
-
Data Analysis: When analyzing the data, specifically look for the neutral loss of 274.4 Da from the precursor ion, which is a strong indicator of the presence of a Cys(Mtt) residue.
-
MALDI-TOF MS Analysis of Cys(Mtt)-Containing Peptides
-
Matrix Selection: The choice of matrix is crucial to minimize in-source decay of the Mtt group. While acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are common for peptides, they can promote the cleavage of acid-labile groups.[2] Consider using a less acidic or "cooler" matrix, such as 2,5-dihydroxybenzoic acid (DHB), which may help to preserve the intact protected peptide.[3]
-
Sample-Matrix Preparation:
-
Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA). Note: Minimize the acid concentration if possible.
-
Mix the peptide sample solution (at approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation and Parameters:
-
Ionization Mode: Positive ion reflectron mode for better mass accuracy.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to reduce in-source decay.
-
Data Analysis: Examine the spectrum for the presence of the intact [M+H]⁺ ion of the Cys(Mtt)-peptide, as well as a peak corresponding to the [M+H-274.4]⁺ ion, which results from the in-source loss of the Mtt group.
-
Mandatory Visualization
Caption: Workflow for the mass spectrometry analysis of Cys(Mtt)-containing peptides.
Caption: Primary fragmentation pathways of Cys(Mtt)-containing peptides in MS/MS.
References
Assessing Peptide Purity: A Comparative Guide to HPLC Analysis After Fmoc-Cys(Mtt)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final peptide product is of paramount importance. The incorporation of cysteine, with its reactive thiol side chain, presents unique challenges. The choice of protecting group for the cysteine thiol is a critical decision that influences not only the synthetic strategy but also the purity profile of the crude peptide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for assessing peptide purity after the incorporation of Fmoc-Cys(Mtt)-OH, benchmarking its performance against other common cysteine protecting groups and alternative analytical methodologies.
The 4-methoxytrityl (Mtt) group is a highly acid-labile protecting group for the thiol side chain of cysteine. Its principal advantage lies in its selective removal under very mild acidic conditions, which allows for orthogonal protection strategies in complex peptide synthesis, such as the on-resin formation of specific disulfide bonds.[1]
Performance Comparison of Cysteine Protecting Groups
The choice of the cysteine protecting group directly impacts the impurity profile of the crude peptide. Key considerations include the propensity for racemization during coupling and the generation of side products during deprotection.
| Protecting Group | Deprotection Method | Racemization (%) | Key Advantages & Disadvantages |
| Mtt | Mild Acidolysis (e.g., 1-2% TFA in DCM) | Data not available, but likely less than Trt due to milder cleavage conditions. | Advantages: Enables orthogonal protection strategies; milder cleavage conditions may reduce side reactions. Disadvantages: Potential for partial cleavage of other acid-labile groups during on-resin deprotection. |
| Trt | Acidolysis (TFA) | 3.3% - >26%[2] | Advantages: Cost-effective; simultaneous deprotection with final cleavage. Disadvantages: High propensity for racemization; the liberated trityl cation can cause side reactions.[2] |
| Acm | Iodolysis, Silver Salts | Generally low | Advantages: Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Disadvantages: Requires a separate deprotection step which can introduce its own set of impurities. |
| Thp | Acidolysis (TFA) | 0.74% | Advantages: Significantly reduces racemization compared to Trt. Disadvantages: Introduces a new chiral center. |
HPLC: The Gold Standard for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for analyzing the purity of synthetic peptides.[3] It separates the target peptide from impurities based on hydrophobicity.
Common Impurities Observed After this compound Incorporation
Several types of impurities can be detected by HPLC after the synthesis of a peptide containing a Cys(Mtt) residue:
-
Deletion Sequences: Incomplete coupling or deprotection steps during SPPS can lead to peptides missing one or more amino acids.[4]
-
Insertion Sequences: Inefficient washing can result in the incorporation of an extra amino acid.[4]
-
Racemization Products: The chiral integrity of the cysteine residue can be compromised during the activation and coupling steps, leading to the formation of diastereomers.
-
Incomplete Mtt Deprotection: If the on-resin deprotection of the Mtt group is not complete, the final crude peptide will contain a mixture of the desired free thiol peptide and the Mtt-protected peptide.
-
Side-products from Mtt Cation: The Mtt cation generated during deprotection is a reactive electrophile that can modify other sensitive residues, such as tryptophan and methionine, if not properly scavenged.[5]
-
Oxidized Species: The free thiol of cysteine is susceptible to oxidation, leading to the formation of disulfide-bonded dimers or other oxidized forms.[1]
Comparison with Alternative Analytical Methods
While HPLC is the primary method for purity assessment, orthogonal techniques can provide a more comprehensive characterization of the peptide.
| Analytical Method | Information Provided | Key Advantages | Key Limitations |
| RP-HPLC | Quantitative purity assessment, separation of impurities.[3] | High resolution, sensitivity, and quantitative accuracy. | May not resolve all impurities, especially diastereomers. |
| UPLC-MS | High-resolution separation with mass detection.[6] | Provides molecular weight confirmation of the main peak and impurities, aiding in their identification. Faster analysis times than HPLC.[6] | Not inherently quantitative without appropriate standards. |
| Chiral HPLC | Enantiomeric purity.[7] | Directly separates and quantifies diastereomers, providing a precise measure of racemization. | Requires specialized columns and method development; does not provide information on other impurities.[7] |
| Amino Acid Analysis | Amino acid composition and peptide content. | Provides an absolute measure of peptide quantity. | Does not provide information on sequence-related impurities or the presence of protecting groups. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt group from the cysteine side chain while the peptide is still attached to the solid support.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin) for 2 minutes. Repeat this step 10-15 times. The resin will turn a yellowish-orange color upon addition of the TFA solution, which will fade as the reaction proceeds.
-
Monitoring: After the final treatment, take a small sample of the resin beads, wash them with DCM, and add a drop of the deprotection cocktail. The absence of an immediate color change indicates complete deprotection.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF), and finally with DMF.
Protocol 2: RP-HPLC Analysis of Crude Peptide
This protocol outlines a general procedure for the analysis of the crude peptide after cleavage from the resin.
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Conditions:
-
Instrument: A standard RP-HPLC system with a UV detector.
-
Column: C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for peptide synthesis and purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Thiol Protecting Groups: Mtt vs. Alternatives
In the realm of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and purity. For cysteine residues, the thiol side chain necessitates robust protection to prevent unwanted side reactions. The 4-Methyltrityl (Mtt) group has emerged as a versatile protecting group, offering a unique stability profile. This guide provides an objective comparison of the Mtt group's performance against other commonly used thiol protecting groups, supported by experimental data.
Quantitative Stability Comparison
The stability of a protecting group is a critical factor, dictating its utility in complex synthetic strategies. The following table summarizes the stability and lability of the Mtt group in comparison to other frequently employed thiol protecting groups under various conditions.
| Protecting Group | Chemical Structure | Cleavage Conditions | Relative Lability | Orthogonality & Remarks | Potential for Racemization |
| Mtt (4-Methyltrityl) | Triphenylmethyl with a methyl group at the 4-position of one phenyl ring | 1-3% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), often with scavengers like Triisopropylsilane (TIS) | More stable than Trityl (Trt) and Monomethoxytrityl (Mmt).[1] | Orthogonal to acid-labile groups requiring higher concentrations of TFA for cleavage (e.g., tBu) and base-labile groups (e.g., Fmoc). | Lower tendency compared to Trt. |
| Trt (Trityl) | Triphenylmethyl | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[2] | Highly acid-labile. | Not orthogonal to other acid-labile groups like tBu during final cleavage. The liberated trityl cation can cause side reactions if not scavenged effectively.[1] | Higher tendency, particularly for C-terminal residues (3.3% - >26%).[1] |
| Mmt (4-Methoxytrityl) | Triphenylmethyl with a methoxy group at the 4-position of one phenyl ring | Very mild acid (e.g., 1-2% TFA in DCM).[2] | More acid-labile than Mtt and Trt.[3] | Orthogonal to tBu and Acm. Its high acid sensitivity allows for selective on-resin deprotection.[2] | Similar to Trt. |
| Acm (Acetamidomethyl) | Acetamidomethyl | Mercury(II) acetate followed by a reducing agent, or Iodine.[2] | Stable to both acidic (TFA) and basic (piperidine) conditions.[2] | Orthogonal to acid- and base-labile groups. Ideal for strategies requiring post-synthetic, selective disulfide bond formation.[2] | Lower compared to Trt.[4] |
| tBu (tert-Butyl) | tert-Butyl | Strong acids (e.g., HF) or Mercury(II) acetate in TFA.[2] | Highly stable to TFA.[2] | Orthogonal to mild acid- and base-labile groups. Its high stability makes it suitable for complex syntheses where other groups are removed first.[2] | Low. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and evaluation of protecting groups.
Protocol 1: On-Resin Deprotection of Mtt Group
This protocol describes the selective removal of the Mtt group from a cysteine residue while the peptide remains attached to the solid support.
Materials:
-
Peptidyl-resin with an Mtt-protected cysteine residue
-
Deprotection solution: 1% (v/v) TFA in DCM
-
Scavenger: 5% (v/v) TIS in DCM
-
DCM for washing
-
N,N-Dimethylformamide (DMF) for washing
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF for neutralization
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the deprotection solution (1% TFA and 5% TIS in DCM).
-
Agitate the mixture at room temperature. The reaction progress can be monitored by observing the release of the yellow-colored trityl cation.
-
Repeat the treatment with fresh deprotection solution every 5-10 minutes until the solution remains colorless, indicating complete deprotection.
-
Wash the resin thoroughly with DCM (3 x 1 min).
-
Neutralize the resin by washing with 10% DIPEA in DMF (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
The resin is now ready for the subsequent synthetic step (e.g., coupling of another amino acid or on-resin cyclization).
Protocol 2: Monitoring Deprotection Kinetics by HPLC
This protocol outlines a general method for quantitatively comparing the acid lability of different thiol protecting groups.
Materials:
-
Peptidyl-resin with the thiol protecting group of interest (e.g., Mtt, Trt, Mmt)
-
Cleavage cocktail: A specific concentration of TFA in DCM (e.g., 1%, 5%, or 95%) with 5% TIS
-
Quenching solution: Cold diethyl ether
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Suspend a known amount of peptidyl-resin in the chosen cleavage cocktail.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately precipitate the cleaved peptide by adding the aliquot to a tenfold volume of cold diethyl ether.
-
Centrifuge to pellet the precipitated peptide, decant the ether, and dry the peptide.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC. The chromatogram will show peaks corresponding to the protected and deprotected peptide.
-
Calculate the percentage of deprotection at each time point by integrating the peak areas of the protected and deprotected peptide.
-
Plot the percentage of deprotection versus time to obtain the cleavage kinetics for each protecting group under the specific conditions.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
References
A Cost-Effectiveness Analysis of Fmoc-Cys(Mtt)-OH for Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals involved in the large-scale synthesis of peptides, the selection of appropriate protecting groups is a critical decision that profoundly impacts process efficiency, purity of the final product, and overall manufacturing cost. The thiol group of cysteine, in particular, requires robust protection to prevent unwanted side reactions. This guide provides an objective comparison of Fmoc-Cys(Mtt)-OH with other commonly used cysteine protecting groups, focusing on their cost-effectiveness in a large-scale production environment.
The 4-methyltrityl (Mtt) group, a derivative of the more common trityl (Trt) group, offers distinct advantages in specific synthetic strategies, primarily due to its enhanced acid lability. This property allows for selective deprotection under very mild acidic conditions, enabling orthogonal protection schemes that are highly valuable in the synthesis of complex peptides with multiple disulfide bonds. However, the higher cost of the raw material compared to the more conventional Fmoc-Cys(Trt)-OH necessitates a thorough cost-effectiveness analysis.
Comparative Analysis of Cysteine Protecting Groups
The choice of a cysteine protecting group for large-scale synthesis involves a trade-off between the cost of the amino acid derivative, the efficiency of the deprotection step, and the impact on the overall yield and purity of the final peptide. The following table summarizes the key characteristics of this compound and its main alternatives.
| Feature | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH | Fmoc-Cys(StBu)-OH |
| Deprotection Condition | Very mild acid (e.g., 1-3% TFA in DCM)[1][2] | Strong acid (cocktail with 95% TFA)[2] | Oxidative (e.g., Iodine, Silver salts)[3] | Reductive (e.g., thiols, phosphines)[3] |
| Orthogonality | Orthogonal to tBu and Trt groups[1] | Not orthogonal to tBu groups | Orthogonal to acid-labile groups | Orthogonal to acid-labile groups |
| Racemization Risk | Generally low | Can be significant (3.3% - 8.0%) depending on coupling conditions[4] | Generally low | Generally low |
| Relative Cost | High | Low to Moderate | Moderate | Moderate |
| Key Advantage | Enables on-resin, selective disulfide bond formation | Cost-effective for simple peptides with simultaneous cleavage/deprotection[2] | Allows for post-cleavage/purification disulfide bond formation | High stability to both acidic and basic conditions |
| Key Disadvantage | Higher raw material cost | Risk of side reactions from the stable trityl cation; higher racemization[4] | Requires a separate oxidative deprotection step; potential for side reactions | Reductive deprotection can be slow and sequence-dependent[5] |
Cost-Effectiveness Considerations in Large-Scale Synthesis
The true cost-effectiveness of a protecting group strategy extends beyond the initial price of the protected amino acid. For large-scale campaigns, the following factors are of paramount importance:
-
Overall Yield and Purity: A higher initial cost for a protecting group like Mtt can be justified if it leads to a significantly higher yield of the final, purified peptide. The reduced racemization associated with certain protecting groups can dramatically decrease the complexity and cost of downstream purification, which is a major bottleneck in large-scale peptide manufacturing.
-
Process Time and Complexity: Strategies that allow for on-resin manipulations, such as the selective deprotection of the Mtt group for disulfide bond formation, can be more time- and cost-effective than those requiring post-cleavage solution-phase manipulations. Fewer steps and simpler work-up procedures translate to lower operational costs.
-
Reagent and Solvent Costs: The cost of reagents and solvents for deprotection must be factored in. While trifluoroacetic acid (TFA) is a common reagent, the use of large volumes of high-concentration TFA for Trt removal can be costly in terms of both purchase and disposal. The dilute TFA conditions for Mtt removal are more favorable in this regard. Conversely, the reagents for Acm and StBu deprotection add their own costs to the process.
-
Waste Management: The generation of hazardous waste is a significant environmental and financial concern in large-scale synthesis. Processes that use smaller quantities of harsh reagents are preferable.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a peptide containing a cysteine residue, using Oxytocin as a representative example. These protocols are intended as a guide and may require optimization for specific sequences and scales.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Oxytocin using this compound and Fmoc-Cys(Acm)-OH for Orthogonal Disulfide Bond Formation
This protocol outlines the synthesis of a linear, protected Oxytocin precursor on a Rink Amide resin, designed for a subsequent on-resin cyclization.
1. Resin Swelling and Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Wash the resin with DMF (3x).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), isopropanol (IPA) (3x), and DMF (5x).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling agent such as HCTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the Oxytocin sequence, incorporating this compound and Fmoc-Cys(Acm)-OH at the desired positions.
Protocol 2: On-Resin Deprotection of Mtt and First Disulfide Bond Formation
1. Selective Mtt Deprotection:
-
Wash the fully assembled peptidyl-resin with dichloromethane (DCM) (5x).
-
Treat the resin with a solution of 1-2% TFA and 5% triisopropylsilane (TIS) in DCM. Monitor the deprotection by HPLC analysis of cleaved aliquots.
-
Once deprotection is complete, wash the resin with DCM (5x) and then DMF (5x).
2. On-Resin Oxidation:
-
Dissolve an oxidizing agent such as N-chlorosuccinimide (NCS) or iodine in DMF.
-
Add the oxidizing solution to the resin and agitate for 1-2 hours.
-
Monitor the cyclization by HPLC.
-
Wash the resin with DMF (5x) and DCM (5x).
Protocol 3: Cleavage and Global Deprotection
1. Resin Preparation:
-
Wash the peptidyl-resin with DCM (5x) and dry under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail, for example, 95% TFA, 2.5% TIS, and 2.5% water.
3. Cleavage Reaction:
-
Add the chilled cleavage cocktail to the dry resin.
-
Stir the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide and purify by preparative reverse-phase HPLC.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice of a cysteine protecting group for large-scale peptide synthesis is a multifaceted decision that requires careful consideration of both direct and indirect costs. While Fmoc-Cys(Trt)-OH is a cost-effective and suitable choice for the synthesis of simple peptides, its propensity for causing racemization and side reactions can lead to significant downstream costs in purification, especially for complex, multi-cysteine peptides.
This compound, despite its higher initial cost, presents a compelling case for cost-effectiveness in the synthesis of complex peptides requiring regioselective disulfide bond formation. The ability to perform selective, on-resin deprotection under very mild conditions can streamline the manufacturing process, reduce the number of steps, and potentially increase the overall yield and purity of the final product. For drug development professionals, the enhanced synthetic flexibility and potential for higher purity offered by this compound can de-risk the manufacturing process and ultimately lead to a more robust and economical synthesis of complex therapeutic peptides. A thorough process evaluation, including small-scale pilot studies, is crucial to determine the most cost-effective strategy for any given peptide at an industrial scale.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. jasco.hu [jasco.hu]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
A Researcher's Guide to Selecting High-Purity Fmoc-Cys(Mtt)-OH for Peptide Synthesis
An Objective Comparison of Commercially Available Fmoc-Cys(Mtt)-OH for Researchers, Scientists, and Drug Development Professionals
This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS), enabling the introduction of cysteine residues with an acid-labile thiol protecting group. The quality of this reagent is paramount, directly impacting the yield and purity of the final peptide product. This guide presents a comparative evaluation of this compound from three hypothetical, yet representative, commercial suppliers (Supplier A, Supplier B, and Supplier C) to aid researchers in making an informed selection.
Initial Supplier Specifications
All evaluated suppliers provide this compound with a molecular weight of 599.74 g/mol and recommend storage at 2-8°C under desiccated conditions. Key differences in their stated specifications are highlighted below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >98% | >99% | >97% |
| Appearance | White to off-white solid | White crystalline solid | White to yellowish solid |
| CAS Number | 269067-38-1 | 269067-38-1 | 269067-38-1 |
Comprehensive Experimental Evaluation
To move beyond the suppliers' stated specifications, a series of independent analytical and functional tests were conducted.
Purity and Identity Verification: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Fmoc-amino acids.[1] It is effective at separating the target compound from closely related impurities.[1] Mass spectrometry (MS) provides definitive confirmation of the compound's identity by measuring its molecular weight.
Experimental Protocols:
-
HPLC Analysis:
-
System: A standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.
-
Detection: UV absorbance at 265 nm, characteristic of the Fmoc group.[1]
-
-
Mass Spectrometry Analysis:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the mass of the protonated molecule [M+H]⁺.
-
Comparative Data:
| Supplier | HPLC Purity (%) | Major Impurities Detected | Observed Mass [M+H]⁺ | Identity Confirmation |
| Supplier A | 98.7% | Single minor impurity | 600.2 | Confirmed |
| Supplier B | 99.6% | No significant impurities | 600.2 | Confirmed |
| Supplier C | 97.2% | Multiple minor impurities | 600.2 | Confirmed |
Functional Performance in Solid-Phase Peptide Synthesis (SPPS)
The ultimate test of an amino acid derivative's quality is its performance in peptide synthesis. The this compound from each supplier was used to synthesize a model hexapeptide (Tyr-Gly-Gly-Phe-Cys-Met). The efficiency of the coupling reaction and the purity of the final crude peptide are critical performance indicators. The Mtt group is designed for selective removal on-resin using dilute trifluoroacetic acid (TFA), a property crucial for the synthesis of peptides with multiple disulfide bonds.[2]
Experimental Protocol:
-
Synthesis Scale: 0.1 mmol on a rink amide resin.
-
Coupling: Standard HBTU/DIPEA activation.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Cleavage: 95% TFA with scavengers.
-
Analysis: The crude peptide was analyzed by reversed-phase HPLC.
Performance in Peptide Synthesis:
| Supplier | Coupling Efficiency (Kaiser Test) | Crude Peptide Purity (%) | Key Observations |
| Supplier A | Complete | 88% | Minor, well-separated impurity peaks. |
| Supplier B | Complete | 95% | Clean crude product with minimal side-products. |
| Supplier C | Sluggish/Incomplete | 76% | Presence of deletion sequences and other impurities. |
Visualizing the Process and Structure
To better understand the evaluation process and the molecule at the heart of this guide, the following diagrams are provided.
References
Orthogonality of Mtt and Boc Protecting Groups: A Comparative Guide for Chemical Synthesis
In the intricate landscape of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is paramount. The principle of orthogonality—the ability to selectively remove one protecting group in the presence of others—is the cornerstone of modern synthetic strategies. This guide provides a comprehensive comparison of the 4-Methyltrityl (Mtt) group and the tert-butyloxycarbonyl (Boc) group, two acid-labile protecting groups, alongside other relevant groups, to aid researchers, scientists, and drug development professionals in designing robust synthetic routes.
Comparative Analysis of Acid-Labile Protecting Groups
The selection of an appropriate protecting group strategy is dictated by the relative lability of the groups to acidic conditions. The Mtt group is significantly more sensitive to acid than the Boc group, which forms the basis of their orthogonal use. While both are cleaved by acids, the conditions required for their removal differ substantially, allowing for the selective deprotection of Mtt without affecting Boc-protected functionalities.
A summary of the acid lability and common deprotection conditions for Mtt, Boc, and other relevant protecting groups is presented below.
| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions | Stability to Other Conditions |
| Mtt (4-Methyltrityl) | 4-CH₃C₆H₄(C₆H₅)₂C- | Very High | 1-3% TFA in DCM; 30% HFIP in DCM; Acetic Acid/TFE/DCM | Stable to base (e.g., piperidine) and hydrogenolysis. |
| Trt (Trityl) | (C₆H₅)₃C- | High | 1-3% TFA in DCM; Acetic Acid/TFE/DCM | Stable to base and hydrogenolysis. |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COCO- | Moderate | 25-50% TFA in DCM; 4M HCl in Dioxane | Stable to base and hydrogenolysis. |
| Fmoc (9-Fluorenyl-methyloxycarbonyl) | C₁₄H₉CH₂OCO- | Stable to Acid | 20% Piperidine in DMF | Labile to base. |
| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Stable to mild acid | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to mild acid and base. |
Quantitative Comparison of Mtt and Boc Deprotection
Achieving true orthogonality requires a significant difference in the cleavage kinetics of the protecting groups under a given set of conditions. The Mtt group can be cleaved under very mild acidic conditions that leave the Boc group largely intact.
| Condition | Mtt Cleavage | Boc Cleavage | Orthogonality | Reference |
| 1% TFA in DCM | Complete removal in minutes to an hour.[1] | Generally stable, but some studies report partial cleavage with prolonged exposure.[2] | Good, but requires careful monitoring to avoid Boc cleavage. | [1][2] |
| 30% HFIP in DCM | Complete removal.[1] | Stable. | Excellent. | [1] |
| Acetic Acid/TFE/DCM | Effective for Mtt removal. | Stable. | Excellent. | |
| 25-50% TFA in DCM | Instantaneous cleavage. | Complete removal. | Not orthogonal. | [3] |
It is crucial to note that the efficiency of Mtt cleavage and the stability of the Boc group can be influenced by factors such as the solvent, temperature, and the presence of scavengers. The use of scavengers like triisopropylsilane (TIS) is recommended to quench the liberated Mtt cation and prevent side reactions.[4]
Experimental Protocols
Detailed and optimized protocols are essential for successful selective deprotection. Below are representative protocols for the removal of Mtt and Boc groups.
Protocol 1: Selective Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt group from a resin-bound peptide while leaving Boc and other more acid-stable groups intact.
Reagents and Materials:
-
Mtt-protected, resin-bound substrate
-
Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Washing Solvents: DCM, Methanol (MeOH), N,N-Dimethylformamide (DMF)
-
Neutralization Solution: 1% (v/v) Diisopropylethylamine (DIEA) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Drain the solvent and add the deprotection solution to the resin.
-
Gently agitate the mixture at room temperature for 30 minutes. A color change to orange or yellow is often observed, indicating the release of the Mtt cation.
-
Drain the deprotection solution.
-
Repeat steps 2-4 until the deprotection solution remains colorless upon addition to the resin.
-
Wash the resin thoroughly with DCM (3x), MeOH (2x), and DCM (3x).
-
Neutralize the resin by washing with the neutralization solution (2x).
-
Wash the resin with DMF (2x) to prepare for the next synthetic step.[5]
Protocol 2: Standard Deprotection of the Boc Group
This protocol is for the non-selective removal of the Boc group, typically performed at the end of a synthesis or for the deprotection of the N-terminus in Boc-based solid-phase peptide synthesis.
Reagents and Materials:
-
Boc-protected substrate
-
Deprotection Solution: 50% (v/v) TFA in DCM
-
Washing Solvent: DCM
-
Neutralization Solution: 5% (v/v) DIEA in DCM
Procedure:
-
Swell the resin (if applicable) in DCM.
-
Add the deprotection solution to the substrate.
-
Stir the mixture at room temperature for 30 minutes.
-
For solid-phase synthesis, drain the deprotection solution and wash the resin with DCM (3x).
-
Neutralize the resulting amine salt by washing with the neutralization solution (3x).
-
Wash the resin with DCM (3x) before proceeding.[6]
Visualizing Orthogonality and Deprotection Strategies
Graphical representations can clarify the relationships between different protecting groups and aid in the design of synthetic strategies.
Conclusion
The orthogonality of the Mtt and Boc protecting groups provides a powerful tool for the synthesis of complex molecules. The significant difference in their acid lability allows for the selective removal of the Mtt group under mild conditions that do not affect the Boc group. By carefully selecting the deprotection reagents and conditions, researchers can achieve a high degree of control over their synthetic transformations, leading to higher yields and purities of the final products. The experimental protocols and decision workflows presented in this guide offer a practical framework for the successful implementation of this orthogonal strategy in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
A Comparative Analysis of Fmoc-Cys(Mtt)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for cysteine residues is a critical determinant of the overall success and purity of the final peptide. The thiol group of cysteine is highly reactive, necessitating robust protection to prevent undesired side reactions such as oxidation and disulfide bridge scrambling. Among the various protecting groups available, the trityl (Trt) and 4-methyltrityl (Mtt) groups are commonly employed. This guide provides a detailed comparison of the performance of Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mtt)-OH, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary distinction between the Mtt and Trt protecting groups lies in their acid lability. The Mtt group is significantly more sensitive to acid than the Trt group, allowing for its selective removal under very mild acidic conditions while the peptide remains attached to the resin. This feature is particularly advantageous for the synthesis of complex peptides requiring orthogonal protection schemes, such as those with multiple disulfide bonds or those needing site-specific modifications of the cysteine side chain.
Performance Comparison: A Data-Driven Overview
| Feature | This compound | Fmoc-Cys(Trt)-OH | References |
| Protecting Group | 4-Methyltrityl (Mtt) | Trityl (Trt) | |
| Acid Lability | High | Moderate | [1] |
| On-Resin Deprotection | Readily achieved with 0.5-2% TFA in DCM. | Not typically performed; requires stronger acid. | [1][2] |
| Orthogonal Strategy | Enables selective on-resin deprotection for forming multiple disulfide bonds or side-chain modifications. | Limited applicability in orthogonal schemes requiring selective cysteine deprotection on-resin. | [2] |
| Racemization | Generally lower propensity for racemization compared to Trt. | More prone to racemization, with reported levels of 3.3% to 8.0% depending on coupling conditions. | [2] |
| Common Applications | Synthesis of complex peptides with multiple disulfide bridges, cyclic peptides, and site-specific modifications. | Routine synthesis of peptides where a free cysteine thiol is required after final cleavage. | [3] |
| Deprotection during Final Cleavage | Removed with standard TFA cleavage cocktail. | Removed with standard TFA cleavage cocktail. | [2] |
| Side Reactions during Cleavage | The Mtt cation, if not properly scavenged, can lead to side reactions. | The stable trityl cation can cause re-attachment to the cysteine thiol (reversible deprotection) and alkylation of sensitive residues like tryptophan if not efficiently scavenged. | [2][4] |
Experimental Protocols
The following protocols outline the key experimental steps for the deprotection of Mtt and Trt groups from cysteine residues in SPPS.
Protocol 1: On-Resin Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt group from a cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin with an Mtt-protected cysteine.
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v).[2]
-
DCM for washing.
-
N,N-Dimethylformamide (DMF) for washing.
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 2 minutes. The solution will typically turn yellow due to the formation of the Mtt cation.[5]
-
Drain the deprotection solution.
-
Repeat steps 3-5 until the drained solution is colorless, indicating complete removal of the Mtt group (typically 5-10 cycles).[5]
-
Wash the resin thoroughly with DCM (3 times).
-
Wash the resin thoroughly with DMF (3 times).
-
The resin with the deprotected cysteine is now ready for subsequent reactions, such as disulfide bond formation.
Protocol 2: Cleavage and Trt Group Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Trityl protecting group from the cysteine residue.
Materials:
-
Dry peptidyl-resin.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[2]
-
Cold diethyl ether.
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-3 hours.[6]
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual byproducts.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
References
- 1. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Fmoc-Cys(Mtt)-OH: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat all Fmoc-Cys(Mtt)-OH and associated materials as hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe laboratory environment.
Hazard Profile and Safety Recommendations
This compound is a chemical compound used in peptide synthesis. While some safety data sheets (SDS) for similar compounds may not classify them as hazardous, specific information for this compound indicates potential hazards. It is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[3][4][5]
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Chemical Property | Value |
| Molecular Formula | C38H33NO4S |
| Molecular Weight | 599.74 g/mol |
| CAS Number | 269067-38-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM), insoluble in water.[6] |
| Storage | Sealed in a dry place at 2-8°C |
Experimental Protocol for Disposal
The primary directive for the disposal of this compound and any contaminated materials is to manage it as chemical waste.[2] Under no circumstances should this compound or solutions containing it be disposed of down the drain.[2][3]
Materials Required:
-
Designated, leak-proof hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles
-
Lab coat
-
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all unused or expired this compound as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid potentially dangerous reactions.
-
Segregate solid waste from liquid waste.
-
-
Containment of Solid Waste:
-
Containment of Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.[2]
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with a "Hazardous Waste" tag as soon as the first item of waste is added.
-
The label must include:
-
The full chemical name: "this compound".[5]
-
The date when the waste was first added to the container.
-
The specific hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").
-
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2][5]
-
Provide them with a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Follow all federal, state, and local environmental control regulations for waste disposal.[4][5]
-
Spill Management
In the event of a small spill, and if it is safe to do so, contain the spill using an absorbent material.[4] Sweep up the material, place it in the designated hazardous waste container, and label it accordingly.[4] For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
Disposal Workflow for this compound
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Cys(Mtt)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe and effective handling of reagents like Fmoc-Cys(Mtt)-OH is of paramount importance. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to ensure a secure laboratory environment and maintain research integrity. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is prudent to handle it with care due to the potential for uninvestigated hazards.[1]
Hazard Profile and Safety Recommendations
This compound is a derivative of the amino acid cysteine used in solid-phase peptide synthesis (SPPS).[2] The Fmoc group protects the amine functionality, while the 4-methyltrityl (Mtt) group protects the thiol side chain.[2] Although some safety data sheets indicate no known OSHA hazards, others classify similar compounds as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4] Therefore, treating this compound as potentially hazardous is a crucial precautionary measure.
Key safety recommendations include:
-
Avoid Contact: Prevent contact with skin and eyes.[5]
-
Prevent Inhalation: Avoid the formation and inhalation of dust and aerosols by working in a well-ventilated area, preferably a chemical fume hood.[5][6][7]
-
Engineering Controls: Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles/Glasses | Required for protection against dust particles and liquid splashes. Should be equipped with side-shields.[5][6][8] |
| Face Shield | Recommended when there is a high risk of splashing.[8] | |
| Body Protection | Laboratory Coat | A standard, impervious lab coat is the minimum requirement to protect clothing and skin.[5][6][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides and related reagents. Change gloves between samples.[5][6][8] |
| Respiratory Protection | Dust Mask/Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles.[5][8] Work should be conducted in a certified chemical fume hood.[6][9] |
Operational Plan: Step-by-Step Handling Workflow
The following workflow outlines the standard procedure for safely handling this compound, from initial preparation to final disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.[7]
Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a designated, leak-proof hazardous waste container.[1][7] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[3][7]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[1][6] Do not mix with other chemical waste streams unless compatibility has been verified.[1]
-
Never dispose of this compound or its solutions down the drain. [3][6]
Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.[3][7]
Quantitative Data Summary
| Chemical Property | Value |
| Molecular Formula | C₃₈H₃₃NO₄S |
| Molecular Weight | 599.75 g/mol |
| CAS Number | 269067-38-1 |
| Storage Temperature | 2-8°C, sealed in a dry place.[10] |
By adhering to these safety protocols and operational procedures, researchers can minimize risks and ensure the safe and effective use of this compound in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 269067-38-1: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. biovera.com.au [biovera.com.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. 269067-38-1|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
